1-(4-Aminocyclohexyl)piperidin-2-one
Description
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(4-aminocyclohexyl)piperidin-2-one |
InChI |
InChI=1S/C11H20N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h9-10H,1-8,12H2 |
InChI Key |
QBRVEQVNUXYDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCC(CC2)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 1-(4-Aminocyclohexyl)piperidin-2-one
The following technical guide details the chemical properties, synthesis, and applications of 1-(4-Aminocyclohexyl)piperidin-2-one , a specialized bifunctional scaffold used in medicinal chemistry.
A Bifunctional Lactam Scaffold for Drug Discovery [1][2]
Executive Summary
1-(4-Aminocyclohexyl)piperidin-2-one (CAS: 1432681-09-8) is a heterobifunctional building block characterized by a polar δ-lactam ring fused to a cyclohexyl linker bearing a primary amine.[1][2] Its structural rigidity and defined stereochemistry make it a critical scaffold in the design of Factor Xa inhibitors, GPCR ligands, and peptide mimetics. This guide analyzes its physicochemical profile, synthetic pathways, and reactivity for applications in high-affinity ligand design.[2]
Chemical Identity & Structural Analysis[3][4][5][6]
| Property | Detail |
| IUPAC Name | 1-(4-Aminocyclohexyl)piperidin-2-one |
| CAS Number | 1432681-09-8 |
| Molecular Formula | C₁₁H₂₀N₂O |
| Molecular Weight | 196.29 g/mol |
| SMILES | NC1CCC(CC1)N2CCCCC2=O |
| Key Functional Groups | Primary Amine (Nucleophile), δ-Lactam (Polar H-bond acceptor) |
Stereochemical Considerations
The molecule exists as two diastereomers due to the 1,4-disubstitution on the cyclohexane ring:
-
Trans-isomer: The amine and lactam groups are on opposite faces (typically thermodynamically favored in 1,4-disubstituted cyclohexanes to minimize 1,3-diaxial interactions).[1][2]
-
Cis-isomer: Both groups are on the same face.
-
Note: Commercial supplies are often mixtures unless specified as stereopure.[2] The trans conformation is generally preferred in drug design for extending ligands across binding pockets.[2]
Physicochemical Profile
Understanding the solution-phase behavior is vital for optimizing pharmacokinetics (PK).[2]
| Parameter | Value (Predicted/Typical) | Significance in Drug Design |
| pKa (Amine) | ~10.5 | Highly basic; positively charged at physiological pH (7.4), improving solubility.[1][2] |
| pKa (Lactam) | ~ -1.0 | Non-basic; remains neutral, acting purely as a hydrogen bond acceptor.[2] |
| LogP | 0.5 – 1.2 | Moderate lipophilicity; good balance for membrane permeability and solubility.[2] |
| TPSA | ~46 Ų | Favorable for CNS penetration and oral bioavailability (Rule of 5 compliant).[2] |
| Solubility | High (Water/MeOH) | The primary amine salt form (e.g., HCl) is highly water-soluble.[2] |
Synthetic Methodology
The synthesis of 1-(4-Aminocyclohexyl)piperidin-2-one typically follows a "Lactamization on Amine" strategy.[1][2] This approach ensures regioselectivity and avoids the poor nucleophilicity of pre-formed lactams.
Protocol: Step-by-Step Synthesis
Reaction Type: Intramolecular Alkylation / Cyclization[1]
Phase 1: Acylation
Reagents: N-Boc-1,4-cyclohexanediamine, 5-Bromovaleryl chloride, Triethylamine (TEA), DCM.[1]
-
Dissolve N-Boc-1,4-cyclohexanediamine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.
-
Add TEA (1.5 eq) as a proton scavenger.[2]
-
Dropwise add 5-Bromovaleryl chloride (1.0 eq) to prevent bis-acylation.[1][2]
-
Mechanism: The free amine attacks the acyl chloride, forming a linear amide intermediate (5-bromo-N-(4-((tert-butoxycarbonyl)amino)cyclohexyl)pentanamide).[1][2]
Phase 2: Cyclization (Lactam Formation)
Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), THF.[1][2]
-
Dissolve the linear amide intermediate in dry THF.
-
Add NaH (1.2 eq) at 0°C to deprotonate the amide nitrogen.[2]
-
Warm to room temperature. The nitrogen anion attacks the terminal carbon bearing the bromine (S_N2 reaction), closing the 6-membered ring.[2]
-
Result: tert-Butyl (4-(2-oxopiperidin-1-yl)cyclohexyl)carbamate.[1][2]
Phase 3: Deprotection
Reagents: TFA/DCM or HCl/Dioxane.[2]
-
Treat the protected intermediate with 4M HCl in Dioxane.
-
Stir for 2 hours to cleave the Boc group.
-
Concentrate to yield the 1-(4-Aminocyclohexyl)piperidin-2-one hydrochloride salt.[1][2]
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis via acylation-cyclization strategy.
Reactivity & Applications
This molecule serves as a "linker-scaffold" in medicinal chemistry.[2]
Reactivity Profile
-
Primary Amine (C4-position): The reactive handle.[2] It readily undergoes:
-
δ-Lactam (Piperidinone):
-
Stability:[2][4] Highly stable to hydrolysis under physiological conditions.[2]
-
Metabolism:[2] The lactam ring is generally metabolically stable, though the alpha-carbons can be sites of oxidative metabolism (CYP450).[2]
-
H-Bonding: The carbonyl oxygen is a strong H-bond acceptor, often interacting with backbone amides in protein binding pockets (e.g., S4 pocket of Factor Xa).[2]
-
Medicinal Chemistry Applications
1. Factor Xa Inhibitors (Anticoagulants): This scaffold mimics the structure of Apixaban intermediates.[2] In Apixaban, a piperidin-2-one is attached to a phenyl ring.[1][2] The cyclohexyl analog (this molecule) offers a saturated, sp3-rich alternative that can improve solubility and reduce aromatic ring count (Fsp3), a key metric in modern drug design to improve clinical success rates.[2]
2. GPCR Ligands: The 1,4-cyclohexyl spacer provides a rigid distance (~5-6 Å) between the polar lactam and the amine.[2] This defined geometry is ideal for spanning transmembrane domains in GPCRs (e.g., Muscarinic or Opioid receptors).[2]
3. PROTAC Linkers: The primary amine allows for attachment to E3 ligase ligands, while the lactam provides a non-labile, polar spacer that modulates the physicochemical properties of the PROTAC chimera.
Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye).[5]
-
Signal Word: Warning.
-
Handling:
-
First Aid: In case of contact, flush with water for 15 minutes.
References
-
PubChem Compound Summary. "1-(4-Aminophenyl)piperidin-2-one" (Structural Analog Data). National Center for Biotechnology Information.[2] Available at: [Link][1][2]
-
Weintraub, P. M., et al. "Recent advances in the synthesis of piperidones and piperidines." Tetrahedron 59.17 (2003): 2953-2989.[1][2] (Methodology for lactam synthesis).
-
Pinto, D. J. P., et al. "Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[2] Journal of Medicinal Chemistry 50.22 (2007): 5339-5356.[2] Available at: [Link][1][2]
Sources
Molecular structure and stereochemistry of 1-(4-Aminocyclohexyl)piperidin-2-one
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 1-(4-Aminocyclohexyl)piperidin-2-one
Abstract
1-(4-Aminocyclohexyl)piperidin-2-one is a disubstituted cyclohexane derivative that serves as a valuable scaffold in medicinal chemistry. The piperidine moiety is a prevalent feature in numerous pharmaceuticals, making a comprehensive understanding of its derivatives essential for modern drug design. This guide provides a detailed examination of the molecular structure and stereochemistry of this compound. We will explore the fundamental principles of conformational analysis in 1,4-disubstituted cyclohexanes, apply them to the specific stereoisomers of the title molecule, and detail the authoritative experimental protocols for their characterization and separation. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their application of this versatile chemical entity.
Foundational Stereochemistry of 1,4-Disubstituted Cyclohexane Systems
To understand the stereochemistry of 1-(4-Aminocyclohexyl)piperidin-2-one, one must first grasp the principles governing 1,4-disubstituted cyclohexane rings. These systems exist as a pair of diastereomers: cis and trans. Due to a plane of symmetry that passes through carbons 1 and 4, both the cis and trans isomers of 1,4-disubstituted cyclohexanes are achiral, meaning they are superimposable on their mirror images and thus optically inactive.
The three-dimensional structure of cyclohexane is not planar; its most stable arrangement is the "chair" conformation. In a substituted cyclohexane, each substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). Through a process called a "ring flip," one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice-versa.
For monosubstituted cyclohexanes, the conformation where the substituent is in the equatorial position is more stable. This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions , which are unfavorable steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. When multiple substituents are present, the most stable conformation will be the one that minimizes these steric interactions, which typically involves placing the largest substituent group in an equatorial position.
Stereoisomers and Conformational Analysis of 1-(4-Aminocyclohexyl)piperidin-2-one
Applying these principles to 1-(4-Aminocyclohexyl)piperidin-2-one, we can define its two diastereomers, cis and trans, and predict their most stable conformations.
The trans Isomer
In the trans isomer, the amino and piperidin-2-one groups are on opposite sides of the cyclohexane ring. This configuration allows for a chair conformation where both bulky substituents can simultaneously occupy equatorial positions.
-
Conformation A (diequatorial): This is the most stable conformer. Both the amino group and the piperidin-2-one group are in equatorial positions, minimizing steric hindrance and eliminating any significant 1,3-diaxial interactions.
-
Conformation B (diaxial): Following a ring flip, a high-energy diaxial conformer is formed. Here, both substituents are in axial positions, leading to significant 1,3-diaxial interactions. This conformation is highly unstable and represents a negligible fraction of the equilibrium mixture.
The equilibrium heavily favors the diequatorial form, making the trans isomer conformationally rigid and predominantly existing in this low-energy state.
The cis Isomer
In the cis isomer, the amino and piperidin-2-one groups are on the same side of the ring. This geometry dictates that in any chair conformation, one substituent must be axial while the other is equatorial.
-
Conformation C (axial-equatorial): The piperidin-2-one group is axial, and the amino group is equatorial.
-
Conformation D (equatorial-axial): The piperidin-2-one group is equatorial, and the amino group is axial.
The two chair conformations of the cis isomer are diastereomeric and interconvert rapidly at room temperature. The relative stability of Conformation C versus D depends on the steric bulk of the two substituents. The piperidin-2-one moiety is significantly larger than the amino group; therefore, the conformation where the piperidin-2-one group is equatorial (Conformation D, if we assign the piperidin-2-one to position 1) will be favored to minimize the more severe 1,3-diaxial interactions. Regardless, the most stable conformer of the cis isomer will always be of higher energy (less stable) than the diequatorial trans isomer.
Table 1: Summary of Stereoisomers and Preferred Conformations
| Isomer | Substituent Orientation | Most Stable Conformer | Relative Stability |
| trans | 1,4-diequatorial | Both groups equatorial | Most Stable |
| cis | 1-equatorial, 4-axial | Larger group equatorial | Less Stable |
Experimental Characterization of Stereoisomers
Distinguishing between the cis and trans diastereomers requires robust analytical techniques capable of probing the three-dimensional arrangement of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are the principal methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure in solution. The chemical environment of each nucleus dictates its resonance frequency (chemical shift) and its interaction with neighboring nuclei (spin-spin coupling), providing a wealth of structural data.
Distinguishing Features:
-
Chemical Shifts: The protons on the cyclohexane ring, particularly the methine protons at C1 and C4 (the carbons bearing the substituents), will have distinctly different chemical shifts. Axial protons are typically shielded (resonate at a higher field/lower ppm) compared to their equatorial counterparts. In the stable trans isomer, both methine protons are axial, whereas in the cis isomer, one is axial and one is equatorial. This leads to different and characteristic chemical shifts for the C1-H and C4-H signals in the ¹H NMR spectra of the two diastereomers.
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. For vicinal protons on a cyclohexane ring:
-
Large coupling constants (J ≈ 8-13 Hz) are observed for axial-axial (¹⁸⁰°) and equatorial-equatorial (⁶⁰°) interactions.
-
Small coupling constants (J ≈ 2-5 Hz) are observed for axial-equatorial (⁶⁰°) interactions. By analyzing the multiplicity and coupling constants of the C1-H and C4-H signals, one can deduce their orientation as axial or equatorial, and thus definitively assign the cis or trans configuration. The conformationally rigid trans isomer will show predominantly large axial-axial couplings for its methine protons, while the cis isomer will show a mix of large and small couplings.
-
Protocol: ¹H NMR for Stereoisomer Differentiation
-
Sample Preparation: Dissolve 5-10 mg of the purified sample (either the isolated isomer or the mixture) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Spectral Analysis:
-
Identify the signals corresponding to the methine protons at C1 and C4. These are typically found in the 2.5-4.0 ppm region and will be multiplets.
-
Carefully measure the coupling constants (J-values) for these signals. This may require spectral simulation or analysis of 2D NMR data (like COSY) for complex spectra.
-
Assign the stereochemistry: A spectrum showing two methine protons with large (8-13 Hz) axial-axial couplings to their neighbors indicates the trans isomer. A spectrum showing one methine proton with large couplings and another with small (2-5 Hz) couplings indicates the cis isomer.
-
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for unambiguous structure determination. By diffracting X-rays off a single crystal, a precise three-dimensional map of electron density can be generated, revealing the exact spatial arrangement of every atom, bond lengths, and bond angles in the solid state.
Causality: This technique provides definitive proof of the relative stereochemistry (cis or trans) and the preferred solid-state conformation (e.g., a diequatorial chair). The primary challenge is often the initial step of growing a high-quality single crystal suitable for diffraction.
Protocol: Conceptual Workflow for X-ray Crystallography
-
Crystallization (The Rate-Limiting Step):
-
Ensure the sample is of the highest possible purity (>99%).
-
Screen various solvents and solvent systems to find one in which the compound has moderate solubility.
-
Employ a slow crystallization technique to allow for the formation of a well-ordered crystal lattice. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and then place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound, allowing slow diffusion at the interface to promote crystal growth.
-
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data (spot positions and intensities) are processed to determine the unit cell dimensions and space group.
-
Computational methods (e.g., direct methods) are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data to yield the final, highly accurate molecular structure.
-
Chromatographic Separation of Diastereomers
Since cis and trans isomers are diastereomers, they have different physical properties (e.g., polarity, boiling point, melting point). These differences can be exploited for their separation using standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for separating diastereomers. Due to the difference in the three-dimensional shape and polarity of the cis and trans isomers, they will interact differently with the stationary phase of the HPLC column, leading to different retention times and enabling their separation.
Protocol: General HPLC Method for Diastereomer Separation
-
Column Selection: A standard reversed-phase (e.g., C18) or normal-phase (e.g., silica, cyano) column can be effective. The choice depends on the overall polarity of the molecule. Chiral stationary phases can also be screened as they are often effective at separating diastereomers.
-
Mobile Phase Screening:
-
Reversed-Phase: Start with a gradient of water and acetonitrile or methanol, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape for the amine.
-
Normal-Phase: Use mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethanol, isopropanol), sometimes with a small amount of an amine additive (like diethylamine) to prevent peak tailing.
-
-
Method Optimization: Once initial separation is observed, optimize the mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Scale-Up: The optimized analytical method can be scaled up to preparative chromatography for the isolation of gram-quantities of each pure diastereomer.
Visualization of Key Structures and Workflows
Visual models are essential for understanding the complex spatial relationships in stereochemistry.
Figure 1: Cis and Trans Diastereomers of the Target Molecule.
Figure 2: Experimental Workflow for Stereochemical Characterization.
Conclusion and Significance in Drug Development
The stereochemistry of 1-(4-Aminocyclohexyl)piperidin-2-one is defined by two stable, separable diastereomers: cis and trans. The trans isomer is thermodynamically more stable due to its ability to adopt a low-energy diequatorial chair conformation. In contrast, the cis isomer is forced to have one substituent in a higher-energy axial position. These structural differences give rise to distinct spectroscopic signatures, particularly in NMR, which allow for their unambiguous differentiation. While NMR provides powerful evidence, single-crystal X-ray crystallography remains the ultimate authority for structural confirmation.
For drug development professionals, this detailed stereochemical understanding is not merely academic. The specific three-dimensional orientation of the amino and piperidin-2-one functional groups profoundly influences how the molecule interacts with biological targets like enzymes and receptors. The distance and vector relationship between these groups are fixed differently in the cis and trans isomers, leading to potentially vast differences in pharmacological activity, potency, and safety profiles. Therefore, the ability to synthesize, separate, and definitively characterize each stereoisomer is a critical prerequisite for advancing such scaffolds in any drug discovery program.
References
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. [Link]
-
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
Various Authors. (2011). Conformational analysis of trans-1,4-dihalocyclohexanes. ResearchGate. [Link]
-
Berger, T. et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Poster Presentation. [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? [Link]
-
Alessio, E., et al. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. PubMed. [Link]
-
PrepChem. (2023). Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine. [Link]
-
Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
Navigating the Solubility Landscape of 1-(4-Aminocyclohexyl)piperidin-2-one: A Technical Guide for Drug Development Professionals
Foreword: The Imperative of Solubility in Pharmaceutical Sciences
In the intricate journey of drug discovery and development, understanding the solubility profile of a novel chemical entity is not merely a preliminary step but a cornerstone of its entire lifecycle. The bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate are intrinsically linked to its ability to dissolve in various media. This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 1-(4-aminocyclohexyl)piperidin-2-one, a molecule of interest in contemporary pharmaceutical research. In the absence of extensive published quantitative data for this specific compound, this document synthesizes foundational chemical principles with established experimental methodologies to empower researchers. Herein, we will dissect the molecular structure, predict its behavior in a range of organic solvents, and provide a robust, field-proven protocol for its empirical determination.
Molecular Architecture and its Implications for Solubility
The solubility of a compound is dictated by its physicochemical properties, which are a direct consequence of its molecular structure. 1-(4-aminocyclohexyl)piperidin-2-one is a multifaceted molecule featuring a saturated heterocyclic lactam ring and a substituted cycloalkane. A detailed examination of its constituent parts is crucial for predicting its interactions with various solvents.
Key Structural Features:
-
Piperidin-2-one (δ-Valerolactam) Ring: This six-membered lactam is a cyclic amide. The presence of the amide group introduces polarity and the capacity for hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group (if unsubstituted on the nitrogen of the lactam, which is not the case here) acting as a donor. In this molecule, the lactam nitrogen is substituted, which will influence its hydrogen bonding capabilities.[1][2]
-
Aminocyclohexyl Group: This non-planar, saturated carbocyclic ring is inherently non-polar. However, the primary amine (-NH2) substituent is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This functional group will significantly influence the molecule's solubility in polar protic solvents and its potential to form salts in acidic media.
The interplay between the polar amine and lactam functionalities and the largely non-polar cyclohexyl and piperidine rings suggests a nuanced solubility profile. The general principle of "like dissolves like" provides a foundational framework for our predictions.[3] Polar solvents are expected to interact favorably with the polar functional groups, while non-polar solvents will better solvate the hydrocarbon portions of the molecule.
Predicted Solubility Profile in Organic Solvents
Based on the structural analysis, a qualitative prediction of the solubility of 1-(4-aminocyclohexyl)piperidin-2-one in common organic solvents can be formulated. It is important to note that these are estimations, and empirical verification is essential.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The primary amine and lactam carbonyl can engage in hydrogen bonding with the solvent's hydroxyl groups. The alkyl portions may limit miscibility compared to smaller, more polar molecules. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | The dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to be favorable. DMSO, being a strong universal solvent, is likely to be a very effective solvent. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The significant polarity imparted by the amine and lactam groups will likely result in poor solubility in non-polar solvents, where only weak van der Waals interactions can occur.[3] |
A Robust Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To move from prediction to empirical data, a well-designed experimental protocol is paramount. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[4] This method ensures that the solvent is saturated with the solute, and the resulting concentration represents the thermodynamic solubility at a given temperature.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: A flowchart outlining the key stages of the shake-flask method for determining the equilibrium solubility of a compound.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
1-(4-Aminocyclohexyl)piperidin-2-one (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Analytical balance
-
Calibrated pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and appropriate diluents for analysis
Procedure:
-
Preparation of Vials: Add an excess amount of solid 1-(4-aminocyclohexyl)piperidin-2-one to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution has reached saturation.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. For finer particles, centrifugation of the vials can be employed to ensure a clear supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulate matter, it is advisable to filter the supernatant through a chemically resistant syringe filter (e.g., PTFE for organic solvents).
-
Dilution: Accurately dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS. The concentration of the compound in the diluted sample is determined by comparing its response to a standard calibration curve prepared with known concentrations of 1-(4-aminocyclohexyl)piperidin-2-one.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.
Data Analysis and Interpretation
The experimentally determined solubility values should be tabulated for easy comparison across the different solvents. The results can be expressed in various units, such as mg/mL, g/L, or mol/L. This quantitative data will provide a clear picture of the solubility profile and can be used to inform decisions in formulation development, process chemistry, and preclinical studies.
Conclusion: From Prediction to Practical Application
While a lack of pre-existing data on the solubility of 1-(4-aminocyclohexyl)piperidin-2-one necessitates a predictive approach, this guide provides a solid foundation based on fundamental chemical principles. The true value for the research scientist lies in the application of the provided experimental protocol to generate robust, quantitative data. This empirical data will be invaluable for advancing the development of any therapeutic agent based on this molecular scaffold, ensuring that decisions are based on sound scientific evidence.
References
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847-856.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
- Yalkowsky, S. H., & He, Y. (2003).
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
-
"Experimental Methods for Intrinsic Solubility Determination." Part of "Physics-Based Solubility Prediction for Organic Molecules." National Institutes of Health (NIH). Available at: [Link]
-
"Experiment: Solubility of Organic & Inorganic Compounds." University of California, Irvine - Department of Chemistry. Available at: [Link]
-
"Classification of organic compounds By solubility." Academia.edu. Available at: [Link]
-
"Piperidinones." FooDB. Available at: [Link]
-
"2-Piperidinone." Grokipedia. Available at: [Link]
-
"Solubility of Organic Compounds." Athabasca University. Available at: [Link]
Sources
Thermodynamic Stability of Piperidin-2-one Derivatives: A Technical Guide
This guide details the thermodynamic stability, conformational dynamics, and experimental characterization of piperidin-2-one (δ-valerolactam) derivatives. It is designed for researchers in medicinal chemistry and process development.[1]
Executive Summary
Piperidin-2-one (δ-valerolactam) represents a "privileged scaffold" in drug discovery, serving as a rigid core for peptidomimetics and kinase inhibitors. Its thermodynamic profile is characterized by exceptional ring stability relative to its 5-membered (pyrrolidin-2-one) and 7-membered (ε-caprolactam) congeners. This stability stems from a unique intersection of minimal ring strain (
Thermodynamic Principles of the Lactam Ring[2][3]
Ring Strain and Polymerization Potential
Unlike lactones, which are prone to ring-opening polymerization (ROP) due to ester instability, piperidin-2-ones exhibit high resistance to ring opening. The thermodynamic feasibility of polymerization is governed by the Gibbs free energy equation:
-
Enthalpy (
): For piperidin-2-one, the heat of polymerization is weakly exothermic ( to kcal/mol). The 6-membered ring possesses near-ideal bond angles, minimizing angular strain (Baeyer strain) and torsional strain (Pitzer strain). -
Entropy (
): Polymerization is entropically disfavored (negativengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ) due to the loss of translational degrees of freedom. -
Ceiling Temperature (
): Because is small, the (where ) is low. Consequently, piperidin-2-one is thermodynamically stable against polymerization at standard processing temperatures, unlike caprolactam (Nylon-6 precursor).
Table 1: Comparative Thermodynamic Parameters of Lactams
| Parameter | |||
| Ring Strain Energy (kcal/mol) | ~1.0 (Low) | ~1.5 (Minimal) | ~3.5 (Moderate) |
| +0.5 (Endothermic) | -2.5 (Weakly Exothermic) | -3.8 (Exothermic) | |
| Polymerizability | Non-polymerizable | Difficult / Reversible | Readily Polymerizable |
| Hydrolysis Rate ( | 1.0 (Reference) | < 0.1 (Highly Stable) | ~5.0 (Labile) |
Resonance Stabilization
The amide bond in piperidin-2-one adopts a planar geometry due to
Conformational Analysis
The Half-Chair Conformation
While cyclohexane adopts a perfect chair, the piperidin-2-one ring is constrained by the planar amide group (
-
Planar Segment: Atoms C2, N1, C6, and O are roughly coplanar.
-
Puckering: Atoms C3, C4, and C5 accommodate the twist.
-
Substituent Effects:
-
C3-Substitution: Substituents at C3 (alpha to carbonyl) experience A(1,3) strain if pseudo-equatorial, often forcing them into a pseudo-axial orientation to avoid steric clash with the carbonyl oxygen.
-
N-Substitution: Large groups on Nitrogen increase steric clash with C6-protons, often distorting the ring toward a twist-boat to relieve
strain.
-
Visualization of Conformational Dynamics
The following diagram illustrates the energy landscape and interconversion between the stable Half-Chair and the higher-energy Boat forms.
Caption: Conformational energy landscape of piperidin-2-one. The planar amide bond constrains the ring to a half-chair global minimum.
Hydrolytic Stability & Kinetics
Mechanism of Hydrolysis
Piperidin-2-ones are exceptionally stable to hydrolysis compared to acyclic amides and other lactams. Hydrolysis requires harsh conditions (e.g., 6M HCl, 110°C) or specific enzymatic catalysis.
Base-Catalyzed Pathway:
-
Nucleophilic Attack:
attacks the carbonyl carbon (C2). -
Tetrahedral Intermediate: Formation of a transient
intermediate. This step is rate-determining and energetically costly because it disrupts the amide resonance. -
Ring Opening: Collapse of the intermediate and expulsion of the amine anion (unfavorable) or protonated amine (favorable).
Experimental Protocol: Determination of Hydrolytic Rate Constants
This protocol uses HPLC to determine the pseudo-first-order rate constant (
Reagents:
-
Buffer A: 0.1 M HCl (pH 1.0)
-
Buffer B: 0.1 M NaOH (pH 13.0)
-
Buffer C: 50 mM Phosphate Buffer (pH 7.4)
-
Internal Standard: Caffeine (inert under these conditions)
Workflow:
-
Stock Preparation: Dissolve piperidin-2-one derivative (10 mM) in acetonitrile.
-
Initiation: Add 100 µL stock to 9.9 mL of pre-thermostatted Buffer (A, B, or C) at 60°C.
-
Sampling: At
hours, withdraw 500 µL aliquots. -
Quenching: Immediately neutralize (e.g., add 500 µL 0.1 M HCl to NaOH samples) and cool on ice.
-
Analysis: Inject onto Reverse-Phase HPLC (C18 column).
-
Mobile Phase: 0.1% Formic Acid in Water/ACN gradient.
-
Detection: UV at 210 nm (amide bond) and 254 nm.
-
-
Calculation: Plot
vs. time. The slope is .
Data Interpretation:
- hours at pH 7.4/37°C indicates excellent plasma stability.
- hour suggests high lability, likely due to electron-withdrawing substituents on the Nitrogen or C3.
Case Study: Substituent Effects on Stability
Modifying the piperidin-2-one core alters its thermodynamic profile.
Table 2: Substituent Impact on Stability
| Substituent Location | Effect on Conformation | Effect on Hydrolytic Stability | Mechanistic Rationale |
| N-Alkylation (e.g., Methyl) | Increases A(1,3) strain | Decreases | Removes H-bond donor capability; steric clash may twist amide slightly, reducing resonance. |
| C3-Gem-Dimethyl | Locks conformation | Increases | "Thorpe-Ingold Effect" favors ring closure; steric bulk protects carbonyl from nucleophilic attack. |
| C6-Aryl | Minimal effect | Neutral | Distant from reaction center; mainly affects lipophilicity ( |
| N-Acylation (Imide) | Planarizes Nitrogen | Drastically Decreases | Creates an imide; resonance competition between two carbonyls makes the ring carbonyl highly electrophilic. |
References
-
Thermodynamics of Polymerization: Olsen, P., et al. "Thermodynamic and kinetic parameters for the ring-opening polymerization of lactones." Biomacromolecules, 2016.[3]
-
Lactam Hydrolysis Kinetics: Bowden, K. "Reactions of carbonyl compounds in basic solutions. Part 14. The alkaline hydrolysis of substituted lactams." J. Chem. Soc., Perkin Trans. 2, 1990.
-
Conformational Analysis: Kuze, N., et al.[4] "The conformation of delta-valerolactam as studied by microwave spectroscopy." Journal of Molecular Structure, 1999.
-
Drug Design Applications: Baumann, M., et al. "Piperidine and piperidin-2-one derivatives in drug discovery." Bioorganic & Medicinal Chemistry, 2008.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Data Sheet (SDS) and handling precautions for aminocyclohexyl compounds
Executive Summary & Scope
Aminocyclohexyl compounds (e.g., Cyclohexylamine, Dicyclohexylamine, and their pharmaceutical intermediates) represent a unique dual-hazard class in drug development: they are highly flammable liquids or low-melting solids that are simultaneously severely corrosive and toxic .[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide actionable, research-centric protocols. It addresses the specific challenges of bench-scale synthesis, such as olfactory fatigue, exothermic salt formation, and the "crusting" phenomenon caused by atmospheric
Target Analytes
-
Cyclohexylamine (CHA): The parent compound (Liquid, Flash Pt: 28°C).[1]
-
Dicyclohexylamine (DCHA): Secondary amine, lower volatility but higher lipophilicity (Liquid, Flash Pt: ~105°C).[1]
-
Substituted Aminocyclohexanes: Common pharmacophores in analgesics and mucolytics (often solids).[1]
The Hazard Matrix: Structure-Activity Relationship (SAR)[1]
The safety profile of these compounds is dictated by the lone pair of electrons on the nitrogen atom attached to the lipophilic cyclohexane ring.
Comparative Hazard Data
Data summarized for rapid risk assessment.
| Property | Cyclohexylamine (CHA) | Dicyclohexylamine (DCHA) | Trans-4-Aminocyclohexanol |
| Physical State | Colorless Liquid | Oily Liquid | Solid (Hygroscopic) |
| Flash Point | 28°C (82°F) - Flammable | 105°C (221°F) | >100°C |
| Vapor Pressure | 11 mmHg @ 20°C (Volatile) | <1 mmHg @ 20°C | Negligible |
| Basicity ( | ~10.6 (Strong Base) | ~11.0 (Strong Base) | ~10.0 |
| GHS Core Hazards | Skin Corr.[1][2] 1B, Flam.[1] Liq. 3, Repr. 2 | Skin Corr.[1][3] 1B, Acute Tox. 3 | Skin Irrit. 2, Eye Irrit.[1] 2A |
| Odor Threshold | < 1 ppm (Ammonia/Fishy) | Distinct, less pungent | Faint |
The "Olfactory Trap"
Critical Warning: While CHA has a strong ammonia-like odor, it causes rapid olfactory fatigue .[1] Researchers may stop smelling the compound after 1-2 minutes of exposure, leading to a false sense of safety while vapor concentrations reach toxic levels.[1]
-
Protocol: Never rely on smell to detect leaks.[1] Use colorimetric amine badges or PID (Photoionization Detectors) for confirmation.
Engineering Controls & PPE Architecture
Hierarchy of Controls Workflow
The following diagram illustrates the decision logic for handling aminocyclohexyl compounds.
Figure 1: Decision logic for engineering controls based on physical state.[1] Note the strict requirement for fume hoods with volatile liquids.
Glove Selection Integrity
Standard nitrile exam gloves provide only splash protection for CHA.[1]
-
Splash Contact: Nitrile (4 mil) is acceptable for < 5 minutes.[1]
-
Immersion/High Exposure: Use Silver Shield (Laminate) or heavy-gauge Butyl rubber.[1] CHA permeates standard nitrile in < 15 minutes.[1]
Operational Protocols: Bench to Waste
Storage: The Carbamate Issue
Amines react with atmospheric
-
Risk: This crust creates friction on bottle caps, potentially seizing them or generating particulates that contaminate reactions.[1]
-
Protocol: Store under an inert atmosphere (Nitrogen/Argon) and tape the cap with Parafilm.[1] Do not store in the same secondary container as acids (e.g., HCl), as the vapors will react to form clouds of ammonium salts.
Safe Weighing of Fuming Liquids
Weighing volatile amines like CHA on an open bench balance is a primary exposure route.[1]
-
Tare a septa-capped vial containing solvent on the balance.[1]
-
Move the vial to the fume hood.
-
Syringe the required amount of amine into the vial through the septa.[1]
-
Return to the balance to confirm mass.
-
Why: This "closed loop" method prevents vapor release into the lab breathing zone.[1]
-
Reaction Quenching (Exotherm Control)
Quenching a reaction containing excess cyclohexylamine with acid generates massive heat (Heat of Neutralization).[1]
-
Danger: Adding concentrated HCl to CHA can cause the solvent to flash boil, spraying corrosive hot liquid.[1]
-
Protocol:
Emergency Response Systems
Spill Response Logic
If a spill occurs (> 50 mL), immediate evacuation is often safer than attempting cleanup due to the flammability/corrosivity combination.[1]
Figure 2: Triage protocol for laboratory spills.[1] Note that large spills outside a hood mandate evacuation due to vapor flammability.[1]
First Aid Specifics
-
Skin Contact: Flush with water for 15 minutes minimum .[1] Do not use vinegar (acid) to neutralize burns on skin; the heat of reaction will worsen tissue damage.[1] Use only water.
-
Inhalation: Move to fresh air immediately. Symptoms of pulmonary edema (fluid in lungs) may be delayed by 24-48 hours.[1] Medical observation is mandatory even if the victim feels fine initially.[1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019).[1] Pocket Guide to Chemical Hazards: Cyclohexylamine.[1][4][5][6] Centers for Disease Control and Prevention.[1] [Link][1]
-
PubChem. (2024).[1] Compound Summary: Cyclohexylamine (CID 7965).[1] National Library of Medicine.[1] [Link][1]
-
New Jersey Department of Health. (2016).[1] Hazardous Substance Fact Sheet: Cyclohexylamine. [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2006).[1] SIDS Initial Assessment Report: Dicyclohexylamine.[1] UNEP Publications.[1] [Link][1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CYCLOHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the pKa Values and Basicity of 1-(4-Aminocyclohexyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid-base dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), pKa profoundly influences pharmacokinetic and pharmacodynamic properties, including solubility, permeability, target binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][2][3] This guide provides a detailed technical analysis of the basicity and pKa values of 1-(4-Aminocyclohexyl)piperidin-2-one, a molecule featuring two distinct nitrogen-containing functional groups. We will explore the theoretical underpinnings of its basicity, present a comprehensive experimental protocol for pKa determination via potentiometric titration, and discuss the critical implications of these values in the context of drug discovery and development.
Introduction to 1-(4-Aminocyclohexyl)piperidin-2-one and the Significance of pKa
1-(4-Aminocyclohexyl)piperidin-2-one is a bifunctional organic molecule containing a primary aliphatic amine on a cyclohexane ring and a cyclic amide (lactam) as part of a piperidinone ring. The presence of these two nitrogen atoms raises important questions about the molecule's overall basicity and which center is preferentially protonated.
The pKa value is the pH at which a functional group is 50% ionized.[4] For a basic compound like 1-(4-Aminocyclohexyl)piperidin-2-one, the pKa refers to its conjugate acid. This parameter is paramount in drug development because the ionization state of a drug directly impacts its:
-
Solubility: Ionized forms are generally more water-soluble, which is crucial for formulation and dissolution.[2][5]
-
Permeability: The neutral, non-ionized form of a drug is typically more lipophilic and can more readily cross biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[1][5]
-
Target Engagement: Ionic interactions, such as salt bridges, are often critical for a drug's binding to its biological target.
-
ADME Properties: The balance between ionized and non-ionized species governs the overall pharmacokinetic profile of a compound.[1][3]
Therefore, a precise understanding of the pKa of 1-(4-Aminocyclohexyl)piperidin-2-one is essential for predicting its physiological behavior and optimizing its potential as a therapeutic agent.
Theoretical Analysis of Basicity
Identification of Basic Centers
The structure of 1-(4-Aminocyclohexyl)piperidin-2-one presents two potential basic centers:
-
N1: The nitrogen atom of the primary amine (-NH2) on the cyclohexyl ring.
-
N2: The nitrogen atom within the piperidin-2-one (a lactam or cyclic amide) ring.
Structural and Electronic Effects on Basicity
A qualitative and quantitative assessment of the electronic environment of each nitrogen atom is key to predicting the molecule's basicity.
-
Primary Amine (N1): The lone pair of electrons on the nitrogen of the primary amine is localized and readily available to accept a proton.[6] Aliphatic amines are well-established as organic bases.[6][7] For a direct structural analog, cyclohexylamine , the reported pKa of its conjugate acid is approximately 10.6 .[8][9][10][11] This serves as a strong starting point for our estimation.
-
Lactam/Amide Nitrogen (N2): In contrast, the lone pair of electrons on the amide nitrogen is significantly less available for protonation. This is due to resonance delocalization, where the lone pair participates in the pi-system of the adjacent carbonyl group (C=O).[6][12][13] This delocalization stabilizes the molecule and reduces the electron density on the nitrogen, making it a very weak base.[6][12][13] For comparison, the pKa of the conjugate acid of a simple lactam like 2-piperidone is predicted to be around -1.6 , indicating it is essentially non-basic in aqueous solution.[14]
Predicted pKa Value
Based on the analysis of analogous structures, the pKa of 1-(4-Aminocyclohexyl)piperidin-2-one is predicted to be very close to that of cyclohexylamine.
| Functional Group | Analogous Compound | Literature pKa (Conjugate Acid) | Predicted Basicity |
| Primary Aliphatic Amine | Cyclohexylamine | ~10.6[8][9][10][11] | Strongly Basic |
| Lactam (Cyclic Amide) | 2-Piperidone | ~ -1.6[14] | Neutral |
The predicted pKa for 1-(4-Aminocyclohexyl)piperidin-2-one is therefore estimated to be ~10.5 - 10.7 .
Experimental Determination of pKa
To validate the theoretical prediction, a precise experimental determination of the pKa value is required. Potentiometric titration is a highly accurate and widely used method for this purpose.[15][16]
Principle of Potentiometric Titration
Potentiometric titration involves the gradual addition of a standardized titrant (e.g., hydrochloric acid) to a solution of the analyte (the basic compound). The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is determined from the pH at the half-equivalence point, where exactly half of the basic analyte has been neutralized to form its conjugate acid.[17] At this specific point, the concentrations of the base and its conjugate acid are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.[18]
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system for the accurate determination of the pKa of 1-(4-Aminocyclohexyl)piperidin-2-one.
Materials & Reagents:
-
1-(4-Aminocyclohexyl)piperidin-2-one sample
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) (for back-titration if needed)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized, CO2-free water
-
Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)
Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or a manual burette
-
Magnetic stirrer and stir bar
-
Temperature probe/controlled temperature water bath
-
Inert gas source (Nitrogen or Argon)
Protocol Steps:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (pH 4, 7, and 10) at the desired experimental temperature (e.g., 25 °C).[17]
-
Sample Preparation: Accurately weigh and dissolve a precise amount of 1-(4-Aminocyclohexyl)piperidin-2-one in CO2-free deionized water to create a solution of known concentration (e.g., 1-10 mM).[16][17] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[16][17]
-
Inert Atmosphere: Place the sample solution in the titration vessel. Purge the solution and the headspace with an inert gas (e.g., nitrogen) for 10-15 minutes to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[16][17]
-
Titration: Immerse the calibrated pH electrode and temperature probe into the solution. Begin stirring at a constant rate. Add the standardized 0.1 M HCl titrant in small, precise increments. Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize.[16]
-
Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found by calculating the first or second derivative of the curve.
-
Calculate the half-equivalence point volume (Veq/2).
-
The pKa is the pH value on the titration curve that corresponds to the Veq/2 volume of added titrant.[17]
-
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Discussion: Implications for Drug Development
With a predicted pKa of ~10.6, the aminocyclohexyl group will be predominantly protonated and positively charged at physiological pH (~7.4). We can quantify this using the Henderson-Hasselbalch equation for a base:[4][19][20]
pH = pKa + log ( [Base] / [Acid] )
Where:
-
[Base] is the concentration of the neutral form (R-NH2)
-
[Acid] is the concentration of the protonated, conjugate acid form (R-NH3+)
Rearranging to find the ratio of protonated to neutral form: log ( [Acid] / [Base] ) = pKa - pH log ( [Acid] / [Base] ) = 10.6 - 7.4 = 3.2 [Acid] / [Base] = 10^3.2 ≈ 1585 / 1
This calculation shows that at pH 7.4, there is approximately 1585 times more of the protonated (charged) form than the neutral (uncharged) form. The molecule will be >99.9% ionized.
Ionization Profile and ADME Consequences
-
Absorption: The high degree of ionization in the acidic environment of the stomach and the near-neutral pH of the intestines suggests that oral absorption via passive diffusion might be limited. The molecule's high polarity due to its charged state will hinder its ability to cross the lipid-rich gastrointestinal membrane.
-
Solubility: The predominance of the charged, protonated form confers high aqueous solubility, which is advantageous for developing parenteral (injectable) formulations.[2]
-
Distribution: The positive charge will limit passive diffusion across cellular membranes and specialized barriers like the blood-brain barrier. Distribution will likely be confined to the systemic circulation and extracellular fluids.
-
Target Binding: If the therapeutic target has a negatively charged binding pocket (e.g., containing aspartate or glutamate residues), the positively charged R-NH3+ group could form a strong ionic bond, contributing significantly to binding affinity.
Protonation Equilibrium Diagram
Caption: Protonation equilibrium of the primary amine group.
Conclusion
1-(4-Aminocyclohexyl)piperidin-2-one is a monobasic compound whose basicity is governed exclusively by the primary amine on the cyclohexyl ring. The lactam nitrogen is non-basic due to resonance delocalization. The pKa of the conjugate acid is predicted to be approximately 10.6, which is consistent with its structural analog, cyclohexylamine. This high pKa value ensures that the molecule will be overwhelmingly protonated and positively charged under physiological conditions. This characteristic has profound and predictable consequences for its ADME properties, favoring high aqueous solubility while limiting passive membrane permeability. A precise experimental determination of the pKa via potentiometric titration, as outlined in this guide, is a critical step for any drug development program involving this or structurally related scaffolds.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7965, Cyclohexylamine. Available from: [Link]
-
Emily Learning (2021). Basicity of Amines and Amides - Explain and compare. Available from: [Link]
-
U.S. Environmental Protection Agency. Cyclohexylamine Final AEGL Document. Available from: [Link]
-
Chemcess (2024). Cyclohexylamine: Properties, Reactions, Production And Uses. Available from: [Link]
-
ChemistryStudent. Amines (A-Level). Available from: [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]
-
Dr. Hliebov (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. Available from: [Link]
-
Quora. Which is more basic, amine or amide?. Available from: [Link]
-
De Leger, A., et al. (2014). Development of Methods for the Determination of pKa Values. Pharmaceutical Analytics. Available from: [Link]
-
ChemGulf (2025). What are the main differences between amines and amides?. Available from: [Link]
-
ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Available from: [Link]
-
Drug Hunter (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]
-
Chemistry LibreTexts (2025). 24.3: Basicity of Amines. Available from: [Link]
-
FooDB. Showing Compound Cyclohexylamine (FDB003478). Available from: [Link]
-
Pion Inc. (2023). What is pKa and how is it used in drug development?. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Vetscraft. Absorption of drugs. Available from: [Link]
-
DergiPark (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
PubMed (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. Available from: [Link]
-
Anaesthesiology Hub (2024). The Henderson-Hasselbalch Equation and pKa. YouTube. Available from: [Link]
-
PubMed (2009). In silico pKa prediction and ADME profiling. Available from: [Link]
-
Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]
-
FooDB. Showing Compound 2-Piperidinone (FDB028421). Available from: [Link]
Sources
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. drughunter.com [drughunter.com]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. What is pKa and how is it used in drug development? [pion-inc.com]
- 6. emilylearning.com [emilylearning.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. chemcess.com [chemcess.com]
- 11. atamankimya.com [atamankimya.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Showing Compound 2-Piperidinone (FDB028421) - FooDB [foodb.ca]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. vetscraft.com [vetscraft.com]
A Comprehensive Guide to the Physical Characterization and Melting Point Analysis of 1-(4-Aminocyclohexyl)piperidin-2-one
Introduction
1-(4-Aminocyclohexyl)piperidin-2-one is a molecule of significant interest within contemporary drug discovery and development programs. Its structural framework, incorporating both a piperidinone and an aminocyclohexyl moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. The piperidine ring is a common feature in many marketed drugs, and its derivatives are known to exhibit a wide range of biological activities.[1] The aminocyclohexyl group introduces elements of conformational rigidity and basicity, which can be pivotal for molecular recognition and interaction with biological targets.[2][3] A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in medicinal chemistry, guiding formulation development, and ensuring the quality and reproducibility of research outcomes.
This technical guide provides an in-depth exploration of the essential techniques for the physical characterization of 1-(4-Aminocyclohexyl)piperidin-2-one, with a specialized focus on the precise determination of its melting point. As a critical physical constant, the melting point serves as a primary indicator of purity and is fundamental to the compound's identity.[4][5] We will delve into the theoretical underpinnings and practical applications of various analytical methods, including spectroscopic and thermal analysis techniques. The protocols detailed herein are designed to establish a robust and validated system for the comprehensive characterization of this and structurally related compounds.
Structural Elucidation and Spectroscopic Characterization
A definitive structural confirmation is the foundational step in the characterization of any novel chemical entity. A combination of spectroscopic techniques provides a comprehensive picture of the molecular architecture of 1-(4-Aminocyclohexyl)piperidin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(4-Aminocyclohexyl)piperidin-2-one, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (the number of protons of each type). Key expected signals would include those for the protons on the piperidinone ring, the cyclohexyl ring, and the amine group. The chemical shifts and coupling constants provide valuable information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum will indicate the number of unique carbon atoms in the molecule. Characteristic chemical shifts are expected for the carbonyl carbon of the lactam, the carbons of the piperidinone and cyclohexyl rings, and the carbon bearing the amino group.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of 1-(4-Aminocyclohexyl)piperidin-2-one is expected to show characteristic absorption bands:
-
N-H Stretching: The primary amine will typically exhibit two bands in the region of 3300-3500 cm⁻¹.[7]
-
C=O Stretching: The carbonyl group of the six-membered lactam (a cyclic amide) will show a strong absorption band, typically in the range of 1650-1680 cm⁻¹, with the exact frequency influenced by ring strain.[8][9]
-
C-N Stretching: The C-N bonds of the amine and the amide will also produce characteristic signals.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(4-Aminocyclohexyl)piperidin-2-one, the molecular ion peak in the mass spectrum should correspond to its molecular weight. The presence of an odd number of nitrogen atoms will result in an odd-numbered molecular ion peak, a principle known as the nitrogen rule.[10][11][12] The fragmentation pattern, particularly the characteristic α-cleavage of amines, can provide further structural confirmation.[13][14]
Melting Point Analysis: A Cornerstone of Purity and Identity
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[5] It is a fundamental physical property used for identification and as a sensitive indicator of purity. Impurities typically cause a depression and broadening of the melting point range.[4][15]
Traditional Capillary Melting Point Determination
The capillary method is a long-established and widely used technique for determining the melting point of a solid organic compound.[15][16]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry sample of 1-(4-Aminocyclohexyl)piperidin-2-one is packed into a thin-walled capillary tube to a height of 2-3 mm.[5][17]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, in close proximity to a calibrated thermometer.[4][15]
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[4] For an accurate determination, the temperature should be raised slowly, at a rate of 1-2°C per minute, as the melting point is approached.[15][17]
-
Recording the Melting Range: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted. For a pure compound, this range should be narrow, typically 0.5-2°C.[4][15]
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample ensures uniform heat distribution.[5]
-
Slow Heating Rate: A slow heating rate allows the temperature of the sample and the thermometer to remain in equilibrium, ensuring an accurate reading.[15]
-
Fresh Sample: Never remelt a sample, as decomposition may have occurred, which would alter the melting point.[15]
Workflow for Capillary Melting Point Determination
Caption: Workflow for determining melting point using the capillary method.
Differential Scanning Calorimetry (DSC): A High-Precision Thermal Analysis
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides highly accurate and reproducible melting point data.[18][19] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20] A phase transition, such as melting, results in an endothermic peak on the DSC thermogram, from which the melting point can be determined.[21]
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed into an aluminum DSC pan, which is then hermetically sealed.
-
Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate. A typical heating rate for melting point determination is 10°C/min.
-
Data Acquisition: The sample is heated at the programmed rate, and the heat flow is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature of the melting peak, which is typically reported as the melting point. The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined, providing additional information about the thermal properties of the material.[18]
Causality Behind Experimental Choices:
-
Sealed Pans: Sealing the pans prevents any loss of sample due to sublimation or evaporation.[16]
-
Inert Atmosphere: Purging the DSC cell with an inert gas, such as nitrogen, prevents oxidative degradation of the sample at elevated temperatures.
-
Controlled Heating Rate: A consistent and controlled heating rate is crucial for obtaining reproducible and accurate results.[19]
Workflow for DSC Analysis
Caption: Workflow for determining melting point using Differential Scanning Calorimetry.
Summary of Physical Characterization Data
The following table summarizes the expected and key physical characterization data for 1-(4-Aminocyclohexyl)piperidin-2-one.
| Property | Technique | Expected Observations |
| Molecular Structure | NMR Spectroscopy | Signals corresponding to piperidinone and aminocyclohexyl protons and carbons. |
| Functional Groups | FTIR Spectroscopy | N-H, C=O (lactam), and C-N stretching vibrations. |
| Molecular Weight | Mass Spectrometry | Molecular ion peak corresponding to the chemical formula, following the nitrogen rule. |
| Melting Point | Capillary Method / DSC | A sharp and defined melting range, indicative of high purity. |
Conclusion
The comprehensive physical characterization of 1-(4-Aminocyclohexyl)piperidin-2-one is a critical prerequisite for its advancement in drug discovery and development. The integration of spectroscopic methods like NMR, FTIR, and Mass Spectrometry provides an unambiguous confirmation of its molecular structure. Furthermore, the precise determination of its melting point, through both traditional capillary methods and advanced thermal analysis techniques such as DSC, serves as a robust and self-validating system for assessing its purity and identity. The methodologies and insights presented in this guide are intended to equip researchers with the necessary tools to ensure the quality, consistency, and reliability of their scientific investigations involving this and other important chemical entities.
References
-
Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]
- Milo, M. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. In Calorimetry. IntechOpen.
-
Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. (2025, May 19). Retrieved from [Link]
-
Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (2026, February 9). Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (2026, January 9). Retrieved from [Link]
-
Melting point determination - SSERC. (n.d.). Retrieved from [Link]
-
Melting Point Of Organic Compounds: A Comprehensive Guide - IJCRT.org. (n.d.). Retrieved from [Link]
-
Melting Point Determination - Lambda Photometrics Ltd. (n.d.). Retrieved from [Link]
-
Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved from [Link]
-
Video: Mass Spectrometry of Amines - JoVE. (2023, April 30). Retrieved from [Link]
-
GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - ScienceDirect. (2025, August 5). Retrieved from [Link]
-
Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations - PMC. (2022, June 18). Retrieved from [Link]
-
REACTIVE EXTRACTION OF BETA-LACTAM ANTIBIOTICS: IR SPECTROSCOPIC STUDIES - Taylor & Francis Online. (2007, October 31). Retrieved from [Link]
-
24.11: Spectroscopy of Amines - Chemistry LibreTexts. (2024, July 30). Retrieved from [Link]
-
PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2020, April 4). Retrieved from [Link]
-
10.8: Spectroscopy of Amines - Chemistry LibreTexts. (2025, April 7). Retrieved from [Link]
-
NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives | Request PDF. (2025, August 8). Retrieved from [Link]
-
FTIR study of five complex beta-lactam molecules - PubMed. (n.d.). Retrieved from [Link]
-
Piperidine - Wikipedia. (n.d.). Retrieved from [Link]
-
FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam - YouTube. (2023, March 16). Retrieved from [Link]
-
Alicyclic Diamines: The Geometric Isomers of Bis-(4-aminocyclohexyl)-methane | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]
-
Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed. (2018, September 13). Retrieved from [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved from [Link]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. jove.com [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. GCMS Section 6.15 [people.whitman.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. westlab.com [westlab.com]
- 17. jove.com [jove.com]
- 18. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 19. torontech.com [torontech.com]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 21. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 1-(4-Aminocyclohexyl)piperidin-2-one
Introduction
1-(4-Aminocyclohexyl)piperidin-2-one is a key building block in the development of various pharmacologically active compounds. Its rigid cyclohexyl scaffold and the presence of both a primary amine and a lactam functionality make it an attractive synthon for introducing specific spatial arrangements and hydrogen bonding capabilities in drug candidates. The growing interest in this moiety necessitates the development of robust and scalable synthetic protocols to ensure a reliable supply for research and development as well as for commercial production.
This comprehensive guide provides detailed, scalable, and field-proven protocols for the synthesis of 1-(4-aminocyclohexyl)piperidin-2-one, targeting researchers, scientists, and professionals in the drug development sector. The methodologies presented herein are designed for scalability, safety, and efficiency, with a focus on the underlying chemical principles to allow for adaptation and optimization.
Comparative Overview of Synthetic Strategies
The synthesis of 1-(4-aminocyclohexyl)piperidin-2-one can be approached through several strategic disconnections. A convergent and highly scalable approach involves the synthesis of two key precursors, trans-1,4-diaminocyclohexane and a suitable five-carbon linear system, followed by their coupling and cyclization. This guide will focus on a robust three-step sequence starting from the readily available trans-1,4-diaminocyclohexane:
-
Selective Mono-Protection: To ensure regioselectivity in the subsequent acylation step, one of the two primary amino groups of trans-1,4-diaminocyclohexane is protected, typically with a tert-butyloxycarbonyl (Boc) group.
-
Acylation and Lactam Formation: The remaining free amino group is then acylated with a derivative of glutaric acid, followed by an intramolecular cyclization to form the desired piperidin-2-one ring.
-
Deprotection: The protecting group is removed from the second amino group to yield the final target molecule.
An alternative, though potentially less selective, approach could involve the direct reaction of 1,4-diaminocyclohexane with a glutaric acid derivative under conditions that favor mono-acylation and subsequent cyclization. However, the former, protection-based strategy offers superior control and is generally preferred for large-scale synthesis where purity is paramount.
This document will provide a detailed protocol for the three-step synthesis, along with protocols for the preparation of the key starting materials.
Visualization of the Synthetic Workflow
Figure 1: Overall synthetic strategy for 1-(4-aminocyclohexyl)piperidin-2-one.
PART 1: Synthesis of Key Precursors
Protocol 1: Scalable Synthesis of trans-1,4-Diaminocyclohexane
The trans isomer of 1,4-diaminocyclohexane is a crucial starting material. A common industrial-scale synthesis involves the catalytic hydrogenation of p-phenylenediamine.[1]
Reaction Scheme:
Figure 2: Synthesis of trans-1,4-diaminocyclohexane.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| p-Phenylenediamine | 108.14 | - | 108.1 g | 1.0 |
| Nickel or Cobalt Catalyst | - | - | 10-20 g | - |
| Methylcyclohexane | 98.19 | 0.769 | 500 mL | - |
| Hydrogen Gas | 2.02 | - | As required | - |
Procedure:
-
Reactor Setup: Charge a high-pressure autoclave with p-phenylenediamine, the chosen catalyst (Nickel or Cobalt), and methylcyclohexane.
-
Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to 100-150 atmospheres.
-
Reaction: Heat the mixture to 180°C with vigorous stirring. Monitor the reaction progress by hydrogen uptake.
-
Work-up: After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis and trans isomers. The trans isomer can be isolated by fractional crystallization.[1]
Causality of Experimental Choices:
-
High Pressure and Temperature: These conditions are necessary to overcome the aromaticity of the benzene ring and achieve complete hydrogenation.
-
Catalyst: Nickel and Cobalt are effective and relatively inexpensive catalysts for the hydrogenation of aromatic rings.
-
Solvent: Methylcyclohexane is a suitable non-reactive solvent for this high-temperature, high-pressure reaction.
-
Fractional Crystallization: The difference in solubility between the cis and trans isomers allows for their separation by crystallization.
Protocol 2: Scalable Synthesis of Piperidin-2-one (δ-Valerolactam)
Piperidin-2-one, also known as δ-valerolactam, can be synthesized on a large scale via the Beckmann rearrangement of cyclopentanone oxime.[2]
Reaction Scheme:
Figure 4: Mono-Boc protection of trans-1,4-diaminocyclohexane.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| trans-1,4-Diaminocyclohexane | 114.19 | - | 114.2 g | 1.0 |
| Methanol | 32.04 | 0.792 | 1 L | - |
| Trimethylsilyl Chloride (Me₃SiCl) | 108.64 | 0.856 | 108.6 g | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 0.950 | 218.3 g | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 0.726 | 101.2 g | 1.0 |
Procedure:
-
Protonation:
-
Dissolve trans-1,4-diaminocyclohexane in methanol in a suitable reaction vessel and cool the solution to 0°C.
-
Slowly add one equivalent of trimethylsilyl chloride (or a solution of HCl in a suitable solvent). This selectively protonates one of the amino groups, rendering it less nucleophilic. [3]2. Boc-Protection:
-
To the stirred mixture, add one equivalent of triethylamine to neutralize the formed HCl.
-
Slowly add a solution of di-tert-butyl dicarbonate in methanol.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mono-Boc protected diamine.
-
The product can be further purified by column chromatography or recrystallization.
-
Causality of Experimental Choices:
-
Mono-protonation: By adding one equivalent of a strong acid or a silyl chloride that generates HCl in situ, one of the more basic amino groups is selectively protonated, forming a salt. This protected amine is no longer nucleophilic enough to react with the Boc-anhydride.
-
(Boc)₂O: Di-tert-butyl dicarbonate is the standard reagent for the introduction of the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
-
Triethylamine: This base is added to neutralize the acid and to scavenge the acid generated during the reaction, maintaining a suitable pH for the acylation to proceed efficiently.
Protocol 4: Acylation and Cyclization to form tert-Butyl (4-(2-oxopiperidin-1-yl)cyclohexyl)carbamate
This two-step, one-pot procedure involves the acylation of the free amine with glutaric anhydride to form an intermediate amic acid, which is then cyclized to the desired lactam.
Reaction Scheme:
Figure 5: Acylation and cyclization to the protected piperidin-2-one.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| tert-Butyl (4-aminocyclohexyl)carbamate | 214.31 | - | 214.3 g | 1.0 |
| Glutaric Anhydride | 114.10 | - | 114.1 g | 1.0 |
| Toluene | 92.14 | 0.867 | 1 L | - |
| Acetic Anhydride | 102.09 | 1.08 | 112.3 g | 1.1 |
| Sodium Acetate | 82.03 | - | 8.2 g | 0.1 |
Procedure:
-
Acylation:
-
Suspend tert-butyl (4-aminocyclohexyl)carbamate in toluene in a flask equipped with a reflux condenser.
-
Add glutaric anhydride in one portion.
-
Heat the mixture to reflux for 2-4 hours. The initial suspension should become a clear solution as the amic acid forms.
-
-
Cyclization:
-
To the hot solution of the intermediate amic acid, add acetic anhydride and a catalytic amount of sodium acetate.
-
Continue to reflux the mixture for an additional 4-6 hours. Water is removed as an azeotrope with toluene.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated sodium bicarbonate solution to remove unreacted glutaric acid and acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Causality of Experimental Choices:
-
Glutaric Anhydride: This is a convenient and reactive source of the five-carbon chain needed for the piperidinone ring. The reaction with the amine is typically clean and high-yielding.
-
Toluene: Toluene serves as a good solvent for the reactants and allows for azeotropic removal of water during the cyclization step, driving the reaction to completion.
-
Acetic Anhydride and Sodium Acetate: This combination is a common and effective dehydrating agent for the cyclization of amic acids to form amides (in this case, a lactam). Acetic anhydride reacts with the water formed during the cyclization, and sodium acetate acts as a basic catalyst.
Protocol 5: Deprotection to Yield 1-(4-Aminocyclohexyl)piperidin-2-one
The final step is the removal of the Boc protecting group under acidic conditions to liberate the primary amine.
Reaction Scheme:
Figure 6: Deprotection of the Boc group.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| tert-Butyl (4-(2-oxopiperidin-1-yl)cyclohexyl)carbamate | 310.44 | - | 310.4 g | 1.0 |
| Dioxane | 88.11 | 1.034 | 1 L | - |
| Hydrochloric Acid (4M in Dioxane) | 36.46 | - | 500 mL | 2.0 |
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected compound in dioxane.
-
Cool the solution to 0°C and slowly add the 4M HCl in dioxane solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
The product hydrochloride salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be collected by filtration and washed with cold diethyl ether.
-
To obtain the free amine, the hydrochloride salt is dissolved in water and the pH is adjusted to >10 with a strong base (e.g., NaOH).
-
The aqueous solution is then extracted multiple times with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product, 1-(4-aminocyclohexyl)piperidin-2-one.
-
Causality of Experimental Choices:
-
Acidic Conditions: The Boc group is labile under acidic conditions, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide.
-
HCl in Dioxane: This is a common and effective reagent for Boc deprotection, as it provides anhydrous acidic conditions, and the resulting hydrochloride salt of the product is often easily isolated. Trifluoroacetic acid (TFA) can also be used, but its removal can be more challenging on a large scale.
Summary and Outlook
The presented protocols provide a comprehensive and scalable pathway for the synthesis of 1-(4-aminocyclohexyl)piperidin-2-one. The three-step sequence starting from trans-1,4-diaminocyclohexane offers excellent control over selectivity and is amenable to large-scale production. The individual steps utilize well-established and robust chemical transformations, ensuring high yields and purity of the final product. Researchers and drug development professionals can adapt and optimize these protocols to meet their specific needs, thereby facilitating the exploration of new chemical entities based on this valuable scaffold.
References
-
Hernández-Linares, G., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
Sources
Application Note: Utilization of 1-(4-Aminophenyl)piperidin-2-one in Apixaban Synthesis
This Application Note is designed for process chemists and drug development scientists. It addresses the utilization of 1-(4-Aminophenyl)piperidin-2-one (CAS 438056-68-9) in the synthesis of Apixaban.[1][2][3][4][5][6]
Critical Nomenclature Clarification: The prompt specifies 1-(4-Aminocyclohexyl)piperidin-2-one. In the context of Apixaban synthesis, the cyclohexyl analog is chemically incorrect as a primary intermediate; the Apixaban pharmacophore requires a central phenyl ring (see Apixaban structure: 1-(4-methoxyphenyl)-...-6-[4-(2-oxopiperidin-1-yl)phenyl]). The cyclohexyl variant is a known over-reduction impurity (often formed during the hydrogenation of the nitro-precursor). This guide focuses on the correct aromatic intermediate, 1-(4-Aminophenyl)piperidin-2-one , while explicitly detailing the detection and exclusion of the cyclohexyl impurity.
Executive Summary
1-(4-Aminophenyl)piperidin-2-one (herein referred to as Intermediate A ) is the critical "right-hand" building block for the anticoagulant Apixaban. Its primary application is in the convergent coupling with Ethyl (2Z)-chloro[(4-methoxyphenyl)hydrazono]acetate (herein Intermediate B ) to construct the central dihydropyrazolo[3,4-c]pyridine core. This protocol details the coupling conditions, critical quality attributes (CQAs), and impurity control strategies necessary to ensure high-yield conversion to the Apixaban Ethyl Ester precursor.
Chemical Identity & Quality Control
Before initiating coupling, Intermediate A must meet strict purity specifications to prevent the formation of difficult-to-remove analogues.
| Property | Specification |
| Chemical Name | 1-(4-Aminophenyl)piperidin-2-one |
| CAS Number | 438056-68-9 |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Purity (HPLC) | ≥ 98.5% (Area %) |
| Critical Impurity | 1-(4-Aminocyclohexyl)piperidin-2-one (≤ 0.15%)Note: Formed via over-reduction of the phenyl ring. Lacks aromatic UV signature at 254 nm; requires detection at 210 nm or via LC-MS. |
| Water Content (KF) | ≤ 0.5% w/w (Anhydrous conditions preferred for coupling) |
Reaction Mechanism & Pathway
The synthesis follows a convergent route where the aniline amine of Intermediate A attacks the electrophilic center of the hydrazonoyl chloride (Intermediate B), followed by an intramolecular cyclization. This forms the central pyrazole ring.
Figure 1: Convergent Synthesis Pathway. The diagram highlights the critical coupling of the amine and hydrazone intermediates and the potential risk of over-reduction.
Experimental Protocol: Coupling Reaction
This protocol describes the synthesis of Apixaban Ethyl Ester (Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate).
Reagents & Equipment[7][8]
-
Reactor: 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Solvent: 1-Butanol (Preferred for higher boiling point) or Toluene/Ethyl Acetate.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Catalyst: Potassium Iodide (KI) - Optional, can accelerate substitution.
Step-by-Step Procedure
| Step | Operation | Critical Parameter / Observation |
| 1 | Charge 20.0 g (105 mmol) of Intermediate A into the reactor. | Ensure solid is free-flowing. |
| 2 | Add 200 mL of 1-Butanol . Start stirring. | Suspension formed. |
| 3 | Add 32.0 g (125 mmol, 1.2 eq) of Intermediate B (Hydrazonoacetate). | Slight exotherm may occur. |
| 4 | Add 22.0 mL (158 mmol, 1.5 eq) of Triethylamine (TEA) dropwise over 10 minutes. | Caution: HCl gas/fumes may form if moisture is present. |
| 5 | Heat the reaction mixture to 110°C - 115°C (Reflux). | Maintain reflux for 6–8 hours. |
| 6 | Monitor reaction progress via HPLC. | Target: < 1.0% remaining Intermediate A. |
| 7 | Cool the mixture to 20°C - 25°C. | Product typically precipitates upon cooling. |
| 8 | Workup: Add 100 mL of Water to the suspension and stir for 30 minutes. | Dissolves triethylammonium chloride salts. |
| 9 | Filtration: Filter the solid product. Wash the cake with Water (2 x 50 mL) and cold Ethanol (1 x 30 mL). | Removes residual solvent and impurities. |
| 10 | Drying: Dry the wet cake in a vacuum oven at 50°C for 12 hours. | Yield Target: 85% - 90%. |
Analytical Check (In-Process Control)
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% H3PO4) gradient.
-
Retention Time: Intermediate A (~3.5 min), Intermediate B (~5.2 min), Product Ester (~12.8 min).
-
Pass Criteria: Product purity > 98.0%; Single largest impurity < 0.5%.
Troubleshooting & Optimization
The "Cyclohexyl" Impurity (Over-Reduction)
If the starting material Intermediate A was synthesized via catalytic hydrogenation of 1-(4-nitrophenyl)piperidin-2-one, there is a risk of reducing the phenyl ring to a cyclohexane ring, yielding 1-(4-aminocyclohexyl)piperidin-2-one .
-
Impact: This impurity competes in the coupling reaction, leading to a non-aromatic analogue of Apixaban that is difficult to purge downstream.
-
Detection: Use LC-MS (M+1 = 197.3 for cyclohexyl vs. 191.2 for phenyl).
-
Prevention: Control hydrogenation conditions (avoid high pressure/temperature, use selective catalysts like Pt/C or sulfided Pd/C).
Incomplete Conversion
-
Cause: Moisture in 1-Butanol (hydrolysis of the chloro-hydrazone).
-
Solution: Use anhydrous solvents or perform an azeotropic distillation prior to adding the hydrazone.
-
Alternative: Increase TEA equivalents to 2.0 eq to scavenge HCl more effectively.
Color Issues
-
Observation: Dark brown/black reaction mixture.
-
Cause: Oxidation of the aniline (Intermediate A) prior to coupling.
-
Mitigation: Purge the reactor with Nitrogen (N2) throughout the heating phase.
References
-
Bristol-Myers Squibb Company. (2003). Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. US Patent 6,967,208. Link
-
Pinto, D. J., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247-01): A Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[7] Journal of Medicinal Chemistry, 50(22), 5339-5356. Link
-
Wei, H., et al. (2014). Process for the preparation of Apixaban and intermediates thereof.[7][8][9] WO Patent 2014/166408. Link
-
ChemicalBook. (2024).[7] 1-(4-Aminophenyl)piperidin-2-one Product Properties and Synthesis.Link
-
BenchChem. (2025).[8] The Formation of Apixaban Impurities: An In-depth Technical Guide.Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 438056-68-9: 1-(4-Aminophenyl)-2-piperidinone [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-(4-AMINOPHENYL)PIPERIDIN-2-ONE | 438056-68-9 [chemicalbook.com]
- 5. indiamart.com [indiamart.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Piperidin-2-one Derivatives via Intramolecular Reductive Amination
Introduction: The Strategic Importance of the Piperidin-2-one Scaffold
The piperidin-2-one (or δ-valerolactam) moiety is a privileged heterocyclic scaffold deeply embedded in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence in medicinal chemistry stems from its ability to act as a constrained peptide mimic and a versatile pharmacophore, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[2] Derivatives of piperidin-2-one have demonstrated a wide spectrum of pharmacological activities, including applications as anticancer agents, highlighting the critical need for robust and efficient synthetic methodologies.[2] This guide provides an in-depth exploration of intramolecular reductive amination as a powerful strategy for the stereoselective synthesis of substituted piperidin-2-one derivatives, tailored for researchers and professionals in drug discovery and development.
Theoretical Framework: Intramolecular Reductive Amination for Lactamization
The synthesis of piperidin-2-ones via intramolecular reductive amination is a highly efficient, often one-pot, procedure that transforms a δ-keto acid or a related precursor into the corresponding cyclic amide (lactam).[3] This reaction elegantly combines two fundamental organic transformations: the formation of an imine or iminium ion and its subsequent reduction.
The process is initiated by the reaction between the ketone carbonyl group and an amine, which can be an external amine source or, in the case of δ-keto acids, ammonia or an ammonium salt. This forms a transient hemiaminal intermediate which then dehydrates to yield a cyclic imine.[4] This imine is then reduced in situ by a carefully selected reducing agent to furnish the final piperidin-2-one product. A key advantage of this intramolecular approach is the thermodynamic favorability of forming a stable six-membered ring.
Caption: General workflow of intramolecular reductive amination for piperidin-2-one synthesis.
Key Experimental Parameters and Reagent Selection
The success of the intramolecular reductive amination hinges on the judicious selection of reagents and careful control of reaction conditions.
The Substrate: δ-Keto Acids and Their Analogs
The primary starting materials for this synthesis are δ-keto acids (e.g., 5-oxohexanoic acid) or their ester derivatives. The choice between the acid or ester can influence reaction rates and the choice of solvent.
The Amine Source
For the synthesis of unsubstituted piperidin-2-ones, ammonium acetate is a commonly employed amine source, providing ammonia in a controlled manner.[2][5] For the synthesis of N-substituted piperidin-2-ones, primary amines can be used.
The Reducing Agent: A Matter of Selectivity
The choice of reducing agent is critical. It must selectively reduce the imine or iminium ion intermediate in the presence of the starting ketone.[6]
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective for imines, tolerates a wide range of functional groups.[6] | Water-sensitive, often used in chlorinated solvents.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective, stable in mildly acidic conditions. | Highly toxic, can generate cyanide byproducts.[4] |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting ketone if not used carefully; often added after imine formation.[4] |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" method, high atom economy. | May require specialized high-pressure equipment, potential for over-reduction.[1] |
For its high selectivity and functional group tolerance, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation.
Detailed Protocol: Synthesis of 6-Methylpiperidin-2-one
This protocol details the synthesis of 6-methylpiperidin-2-one from 5-oxohexanoic acid as a representative example of intramolecular reductive amination.
Caption: Step-by-step experimental workflow for the synthesis of 6-methylpiperidin-2-one.
Materials and Reagents
-
5-Oxohexanoic acid
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-oxohexanoic acid (1.0 eq) and ammonium acetate (1.5 eq).
-
Add anhydrous 1,2-dichloroethane to the flask to achieve a concentration of approximately 0.1 M with respect to the keto acid.
-
Stir the mixture at room temperature for 1-2 hours to promote the formation of the intermediate imine.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15-20 minutes. An exothermic reaction may be observed.
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-methylpiperidin-2-one.
Characterization of 6-Methylpiperidin-2-one
The identity and purity of the synthesized piperidin-2-one should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group (doublet), the proton at C6 (multiplet), and the methylene protons of the piperidine ring. The NH proton will appear as a broad singlet.[8][9] |
| ¹³C NMR | A signal for the carbonyl carbon (C2), the carbon bearing the methyl group (C6), and the methylene carbons of the ring.[8][10] |
| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch, and a band for the N-H stretch. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of 6-methylpiperidin-2-one. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a small amount of acetic acid can be added to catalyze imine formation.[4] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent.
-
Low Yield: The slow, portion-wise addition of the reducing agent is crucial to control the reaction temperature and prevent side reactions.
-
Purification Challenges: The polarity of piperidin-2-ones can make them challenging to elute from silica gel. A solvent system with a small amount of methanol may be necessary for more polar derivatives.
Conclusion
Intramolecular reductive amination stands as a highly effective and versatile method for the synthesis of piperidin-2-one derivatives. Its operational simplicity, often in a one-pot fashion, and the ability to generate stereochemical complexity make it an invaluable tool in the arsenal of medicinal chemists and drug development professionals. By carefully selecting reagents and controlling reaction parameters, researchers can efficiently access a diverse range of piperidin-2-one scaffolds for the development of novel therapeutics.
References
-
Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. (2023). Mendeleev Communications. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]
-
Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex as the stereocontrolling element in a double reductive amination cascade. (2005). Organic & Biomolecular Chemistry. Available at: [Link]
-
Recent advances in the synthesis of piperidones and piperidines. (2003). Tetrahedron. Available at: [Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. (2020). Angewandte Chemie. Available at: [Link]
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2018). Organic & Biomolecular Chemistry. Available at: [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Available at: [Link]
-
Insights into Ammonia Borane-Enabled Green Synthesis of N-Substituted Lactams from Biomass-Derived Keto Acids and Amines. (2021). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Angewandte Chemie International Edition. Available at: [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
-
Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. (2023). Tetrahedron Letters. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. Available at: [Link]
-
Catalytic Organometallic Reactions of Ammonia. (2010). Angewandte Chemie International Edition. Available at: [Link]
-
Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. (2017). Bulgarian Chemical Communications. Available at: [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (2002). Reductions in Organic Synthesis. Available at: [Link]
-
Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (2019). Journal of the American Chemical Society. Available at: [Link]
-
δ-Lactam synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). Magnetic Resonance in Chemistry. Available at: [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). Scientific Reports. Available at: [Link]
-
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. (2011). Coordination Chemistry Reviews. Available at: [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2023). Nature Communications. Available at: [Link]
-
Compound 2-Piperidinone. (n.d.). FooDB. Available at: [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). Magnetic Resonance in Chemistry. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hse.ru [hse.ru]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Application Note: HPLC Method Development for 1-(4-Aminocyclohexyl)piperidin-2-one
Introduction & Scientific Context
1-(4-Aminocyclohexyl)piperidin-2-one is a critical intermediate in the synthesis of Apixaban , a potent Factor Xa inhibitor used as an anticoagulant. Structurally, the molecule consists of a piperidin-2-one (lactam) ring coupled to a 1,4-disubstituted cyclohexane ring bearing a primary amine.
Analytical Challenges
Developing a robust HPLC method for this analyte presents three specific mechanistic challenges:
-
Weak Chromophore: The molecule lacks extended conjugation. The lactam ring absorbs weakly below 220 nm, and the cyclohexyl/amine groups are non-chromophoric. Standard detection at 254 nm is ineffective; Low-UV (205–215 nm) or Mass Spectrometry (MS) is required.
-
Geometric Isomerism: The 1,4-substitution on the cyclohexane ring creates cis and trans isomers. In Apixaban synthesis, the stereochemistry is crucial. The method must resolve these geometric isomers to ensure process control.
-
Basic Polarity: The primary amine (pKa ~10.5) is highly basic. At neutral pH, it interacts strongly with residual silanols on silica columns, causing severe peak tailing.
This guide details a Quality by Design (QbD) approach to method development, prioritizing the separation of geometric isomers and sensitivity.
Method Development Strategy
Column Selection: The "Orthogonality" Principle
Standard C18 columns often fail to separate non-aromatic geometric isomers effectively. We utilize a Phenyl-Hexyl stationary phase.[1]
-
Mechanism: The phenyl ring provides
interactions (if applicable) but, more importantly, offers distinct shape selectivity compared to alkyl chains. This is critical for resolving the "bent" cis-isomer from the "linear" trans-isomer. -
Alternative: A Polar-Embedded C18 (e.g., Amide-C18) to shield silanols and improve peak shape for the basic amine.
pH Control & Mobile Phase[2]
-
Low pH Strategy (Recommended): Operating at pH 2.5–3.0 (Phosphate or Formate) protonates the amine (
). This ensures the analyte is fully ionized, preventing secondary interactions with silanols, though it reduces retention time. -
Ion Pairing (Optional): If retention is too low (
), adding Hexanesulfonate can increase retention via ion-pair formation, though this is incompatible with LC-MS.
Detection
-
UV @ 210 nm: The carbonyl of the lactam provides the primary signal.
-
CAD/ELSD: Ideal for this molecule if UV background from solvents is too high, as the response is independent of chromophores.
Workflow Visualization
Figure 1: Logical workflow for developing a separation method for polar, basic, non-chromophoric amines.
Experimental Protocols
Protocol A: Standard QC Method (HPLC-UV)
Best for: Routine purity analysis, reaction monitoring, and isomer ratio determination.
| Parameter | Condition |
| Column | Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with diluted Phosphoric Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Controls viscosity and improves mass transfer for amines) |
| Detection | UV Absorbance @ 210 nm (Reference: 360 nm) |
| Injection Vol | 10 µL |
| Sample Diluent | Mobile Phase A : Acetonitrile (80:20 v/v) |
Gradient Program:
-
0.0 min: 5% B (Equilibration)
-
2.0 min: 5% B (Hold for polar impurities)
-
12.0 min: 40% B (Linear ramp to elute main peak)
-
15.0 min: 90% B (Wash column)
-
18.0 min: 90% B
-
18.1 min: 5% B (Re-equilibration)
-
23.0 min: Stop
Critical Note on Isomers: The cis and trans isomers typically separate due to their hydrodynamic volume. On a Phenyl-Hexyl column, the Trans isomer (more planar/linear) usually elutes after the Cis isomer (more globular/bent), enabling accurate integration of the isomeric ratio.
Protocol B: LC-MS Compatible Method
Best for: Impurity identification and trace analysis.
| Parameter | Condition |
| Column | Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Detection | ESI-MS (Positive Mode) |
| MS Targets | [M+H]+ = 197.16 m/z (Parent) |
Gradient Program:
-
0–1 min: 2% B
-
1–8 min: 2% → 35% B
-
8–10 min: 95% B (Wash)
System Suitability & Validation Criteria
To ensure the method is "self-validating" (trustworthy), the following criteria must be met before running samples:
-
Tailing Factor (
): Must be for the main amine peak. If , the mobile phase pH is likely too close to the analyte's pKa, or the column end-capping is insufficient. -
Resolution (
): Resolution between cis and trans isomers must be (baseline separation). -
Sensitivity (S/N): Limit of Quantitation (LOQ) should be established at S/N
. For UV at 210 nm, expect an LOQ of ~0.5 µg/mL.
Isomer Separation Logic
The diagram below illustrates the structural difference driving the separation.
Figure 2: Expected elution order based on shape selectivity. The linear trans-isomer maximizes contact area with the stationary phase.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction of amine with silanols. | Ensure pH < 3.0. Add 5-10 mM Triethylamine (TEA) to MP A as a silanol blocker (only for UV methods). |
| Baseline Drift | UV absorbance of Formic Acid/Acetate at 210 nm. | Use Phosphate buffer (transparent at 210 nm) instead of organic acids if MS is not required. |
| No Retention | Analyte is too polar in protonated state. | Switch to a HILIC column (Amide phase) with ACN/Water buffer gradient (90% -> 50% ACN). |
| Isomers Co-elute | Insufficient shape selectivity. | Lower temperature to 25°C (improves selectivity) or switch from C18 to Phenyl-Hexyl. |
References
-
Apixaban Synthesis & Intermediates
-
Method Development for Non-Chromophoric Piperidines
- Separation of cis and trans isomers using shape-selective stationary phases.
-
Piperidin-2-one Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. ijbpas.com [ijbpas.com]
- 10. semanticscholar.org [semanticscholar.org]
Preparation of pharmaceutical intermediates using 1-(4-Aminocyclohexyl)piperidin-2-one
An Application Note on the Synthesis and Utilization of 1-(4-Aminophenyl)piperidin-2-one: A Key Intermediate in Modern Pharmaceutical Manufacturing
Introduction
The piperidine and piperidin-2-one (a valerolactam) scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] Their conformational rigidity and ability to present substituents in well-defined spatial orientations make them ideal for designing molecules that interact with specific biological targets. This application note focuses on a particularly significant derivative: 1-(4-aminophenyl)piperidin-2-one . While its aliphatic analog, 1-(4-aminocyclohexyl)piperidin-2-one, is a valid chemical entity[4], the aromatic version has garnered substantial attention due to its role as a pivotal intermediate in the synthesis of Apixaban.[5][6][7]
Apixaban is a potent, direct Factor Xa inhibitor, widely prescribed as an anticoagulant to prevent and treat thromboembolic diseases.[7] The efficient, scalable, and cost-effective synthesis of its key building blocks is therefore of paramount importance to the pharmaceutical industry. This guide provides a detailed examination of the synthesis of 1-(4-aminophenyl)piperidin-2-one and its subsequent application, offering robust protocols and explaining the chemical rationale behind the selected methodologies.
Physicochemical Properties and Safety Data
Proper characterization and safe handling of any chemical intermediate are foundational to successful and reproducible research. The key properties and safety information for 1-(4-aminophenyl)piperidin-2-one are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-aminophenyl)piperidin-2-one | [8] |
| CAS Number | 438056-68-9 | [8] |
| Molecular Formula | C₁₁H₁₄N₂O | [8] |
| Molecular Weight | 190.24 g/mol | [8] |
| Appearance | Off-white to yellow solid (typical) | N/A |
Safety & Handling: 1-(4-Aminophenyl)piperidin-2-one is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It is also known to cause skin and serious eye irritation.[8] Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Part 1: A Practical Synthetic Route to 1-(4-Aminophenyl)piperidin-2-one
A novel and highly practical synthesis has been developed starting from inexpensive, readily available materials like 4-chloronitrobenzene and piperidine. This multi-step process is designed for efficiency and scalability, avoiding the need for costly reagents or complex purification methods like column chromatography.[5]
Overall Synthetic Workflow
The pathway involves three main transformations: nucleophilic aromatic substitution, oxidation of the piperidine ring to a lactam, and finally, reduction of the nitro group to the target primary amine.
Caption: Workflow for the synthesis of 1-(4-Aminophenyl)piperidin-2-one.
Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one (Intermediate C)
This two-step protocol first couples the aromatic ring and the piperidine, then oxidizes the tertiary amine to the desired lactam.
Step 1A: Synthesis of 1-(4-Nitrophenyl)piperidine
-
Rationale: This is a standard nucleophilic aromatic substitution reaction. Piperidine acts as the nucleophile, displacing the chloride on the electron-deficient nitro-activated benzene ring. Sodium carbonate is used as an inexpensive base to neutralize the HCl byproduct.
-
Procedure:
-
To a round-bottom flask, add 4-chloronitrobenzene (0.5 mol), piperidine (1 mol), and sodium carbonate (1 mol).
-
Heat the mixture to 100°C and stir for 3 hours.
-
After cooling, add water to the reaction mixture and stir to form a slurry.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The resulting 1-(4-nitrophenyl)piperidine is typically of sufficient purity (yields often >95%) to proceed to the next step without further purification.[5]
-
Step 1B: Oxidation to 1-(4-Nitrophenyl)piperidin-2-one
-
Rationale: This step utilizes an efficient and cost-effective oxidation method. Sodium chlorite (NaClO₂) serves as the oxidant, converting the tertiary amine to a lactam.[6] A carbon dioxide atmosphere is crucial as it dissolves to form carbonic acid, providing precise and gentle pH control that is optimal for the reaction, preventing side reactions that can occur under harsher acidic or basic conditions.[5]
-
Procedure:
-
Dissolve 1-(4-nitrophenyl)piperidine (1 mol) in a suitable solvent such as acetonitrile.
-
Heat the solution to 50°C under a CO₂ balloon.
-
Prepare a solution of sodium chlorite (3 eq.) in water and add it dropwise to the reaction mixture.
-
Maintain the temperature and stir for 3-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration, wash with water, and dry to yield 1-(4-nitrophenyl)piperidin-2-one (typical yield >95%).[5]
-
Protocol 2: Reduction to 1-(4-Aminophenyl)piperidin-2-one (Target Intermediate D)
-
Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. While various reducing agents can accomplish this, a system of catalytic iron(III) chloride on charcoal with hydrazine hydrate is highly effective, safe for scale-up, and avoids the use of high-pressure hydrogen gas.
-
Procedure:
-
Suspend 1-(4-nitrophenyl)piperidin-2-one (1 mol) and a catalytic amount of FeCl₃/Charcoal (e.g., 15 mol%) in ethanol.
-
Heat the mixture to reflux (approx. 78°C).
-
Add aqueous hydrazine hydrate (N₂H₄·H₂O) dropwise over 1-2 hours. Caution: This reaction is exothermic.
-
After the addition is complete, maintain reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the final product, 1-(4-aminophenyl)piperidin-2-one.[5]
-
Part 2: Application in the Synthesis of Apixaban
The primary amine of 1-(4-aminophenyl)piperidin-2-one is a key nucleophilic handle for constructing the complex scaffold of Apixaban. The synthesis involves forming a pyrazole ring and subsequent amidation.
Apixaban Synthesis Workflow
The intermediate is first used to construct the core pyrazolopyridinone structure, which is then amidated in the final step to produce Apixaban.
Caption: Simplified workflow for the utilization of the intermediate in Apixaban synthesis.
Protocol 3: General Procedure for Apixaban Synthesis from a Key Precursor
The synthesis of Apixaban from 1-(4-aminophenyl)piperidin-2-one involves building a larger intermediate first. One patented route involves its conversion to 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one.[9] The subsequent steps are outlined below.
-
Rationale: This stage involves a Japp-Klingemann reaction to form the pyrazole ring. The precursor derived from our intermediate is reacted with a chloro-hydrazonoacetate derivative. The resulting ester is then converted to the primary amide of Apixaban.
-
Procedure:
-
Cyclization: React the key precursor (e.g., 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one) with ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate in the presence of a base (e.g., triethylamine) to form the pyrazole ring system, yielding the ethyl ester of Apixaban.[5][9]
-
Amidation: Convert the resulting ethyl ester to the final primary amide. This can be achieved by heating with formamide or by using ammonia in a solvent like ethylene glycol.[9]
-
Purification: The final Apixaban product is purified through recrystallization to meet stringent pharmaceutical standards.
-
Characterization & Quality Control
Ensuring the identity and purity of the intermediate is critical for the success of subsequent reactions.
| Technique | Purpose | Expected Observations for 1-(4-Aminophenyl)piperidin-2-one |
| HPLC | Purity Assessment | Purity ≥ 99.5% is often required for pharmaceutical intermediates.[10] |
| ¹H NMR | Structural Confirmation | Signals corresponding to the aminophenyl protons (aromatic region), piperidinone ring protons (aliphatic region), and the amine protons. |
| ¹³C NMR | Structural Confirmation | Signals for the lactam carbonyl carbon (~170 ppm), aromatic carbons, and aliphatic carbons of the piperidinone ring.[6] |
| Mass Spec (MS) | Molecular Weight Confirmation | Detection of the molecular ion peak [M+H]⁺ corresponding to the calculated mass. |
Conclusion
1-(4-Aminophenyl)piperidin-2-one stands out as a high-value intermediate in pharmaceutical synthesis, primarily due to its integral role in the manufacturing of Apixaban. The synthetic protocols detailed herein emphasize efficiency, cost-effectiveness, and scalability by using inexpensive reagents and avoiding complex purification steps. By providing a clear rationale for each procedural choice, from the use of a CO₂ atmosphere for pH control during oxidation to the selection of a robust nitro-reduction system, this guide equips researchers and drug development professionals with the practical knowledge needed to successfully synthesize and utilize this critical building block.
References
-
Chu, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Quickcompany. (n.d.). An Improved Process For Preparing Intermediate Of Apixaban. Available at: [Link]
-
ResearchGate. (2024). A practical synthesis for the key intermediate (G) of Apixaban. Available at: [Link]
-
Al-Khafaji, K., et al. (2024). An alternative synthetic strategy to construct apixaban analogues. Arkat USA. Available at: [Link]
-
European Patent Office. (2020). PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - EP 3212620 B1. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Aminophenyl)piperidin-2-one. Available at: [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available at: [Link]
-
Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available at: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]
-
FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). Available at: [Link]
-
Wikipedia. (n.d.). 4-Piperidone. Available at: [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: Piperidine. Available at: [Link]
- Google Patents. (n.d.). US7115634B2 - 4-aminopiperidine and their use as a medicine.
-
ResearchGate. (2025). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Available at: [Link]
-
Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Available at: [Link]
Sources
- 1. biomedpharmajournal.org [biomedpharmajournal.org]
- 2. Showing Compound 2-Piperidinone (FDB028421) - FooDB [foodb.ca]
- 3. longdom.org [longdom.org]
- 4. 1-(4-aminocyclohexyl)piperidin-2-one hydrochloride - CAS:1432681-09-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 1-(4-Aminophenyl)piperidin-2-one | C11H14N2O | CID 11458178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
- 10. An Improved Process For Preparing Intermediate Of Apixaban [quickcompany.in]
Reagents and conditions for N-alkylation of 1-(4-Aminocyclohexyl)piperidin-2-one
Introduction & Strategic Analysis
The scaffold 1-(4-Aminocyclohexyl)piperidin-2-one (Structure 1 ) represents a critical bifunctional linker in medicinal chemistry, particularly in the synthesis of GPCR ligands and Factor Xa inhibitors. It features a robust lactam core (piperidin-2-one) N-linked to a cyclohexane ring, which presents a primary amine at the 4-position.
Structural Considerations:
-
Nucleophilic Site: The primary amine (-NH
) on the cyclohexyl ring is the exclusive site for N-alkylation. The lactam nitrogen is chemically blocked and electronically deactivated by the carbonyl group. -
Stereochemistry: This scaffold typically exists as cis or trans isomers regarding the 1,4-cyclohexyl substitution. The trans-isomer is thermodynamically more stable and pharmacologically prevalent. Reaction conditions must be selected to prevent epimerization or diastereomeric enrichment unless intended.
-
Reactivity Profile: As a primary aliphatic amine on a secondary carbon, the nucleophilicity is moderate. The primary challenge in N-alkylation here is chemoselectivity —specifically, avoiding over-alkylation (formation of tertiary amines and quaternary ammonium salts).[1]
This guide details two validated protocols:
-
Reductive Amination (Method A): The gold standard for mono-alkylation, offering high selectivity.
-
Direct Nucleophilic Substitution (Method B): A controlled alkylation protocol for simple alkyl halides, utilizing steric control and inorganic bases.
Reaction Pathways & Logic
The following diagram illustrates the competing pathways and the strategic selection of reagents to favor the desired mono-alkylated product (2 ) over the over-alkylated byproduct (3 ).
Figure 1: Mechanistic pathways for N-functionalization. Method A (Solid Blue) prevents over-alkylation by proceeding through a discrete imine intermediate. Method B (Dotted) requires strict stoichiometric control.
Protocol A: Reductive Amination (Preferred)[2]
Objective: Selective synthesis of secondary amines (Mono-alkylation).
Mechanism: Formation of an imine/iminium species followed by in situ hydride transfer.[2]
Key Reagent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)
Reagents & Materials
| Component | Equiv. | Role | Notes |
| Amine (1) | 1.0 | Substrate | Use free base or HCl salt (add 1 eq. TEA if salt). |
| Aldehyde/Ketone | 1.1 - 1.2 | Electrophile | Slight excess ensures conversion. |
| NaBH(OAc) | 1.5 | Reductant | Moisture sensitive; add as solid. |
| Acetic Acid | 1-2 drops | Catalyst | Promotes imine formation (pH ~5-6). |
| DCE or DCM | Solvent | Medium | 1,2-Dichloroethane (DCE) is preferred for reaction rate. |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under N
, dissolve 1-(4-Aminocyclohexyl)piperidin-2-one (1.0 mmol, 196 mg) in anhydrous DCE (5 mL). -
Imine Formation: Add the aldehyde (1.1 mmol). If the aldehyde is aromatic or sterically hindered, add catalytic Acetic Acid (AcOH, ~10 µL). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC.[1] Formation of the imine is often visible (UV shift) or can be inferred by consumption of aldehyde.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)
(1.5 mmol, 318 mg) in one portion. -
Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.
-
Self-Validation: The reaction typically remains a suspension or becomes cloudy. If the mixture turns clear and yellow, check for oxidation byproducts.
-
-
Quench: Quench by adding saturated aqueous NaHCO
(10 mL). Stir vigorously for 15 minutes to decompose borate complexes. -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na
SO , filter, and concentrate. -
Purification: Flash chromatography (DCM/MeOH/NH
OH) is usually required to remove excess aldehyde alcohol byproducts.
Protocol B: Direct Alkylation (Nucleophilic Substitution)
Objective: Introduction of simple alkyl groups (Methyl, Ethyl, Allyl) where aldehydes are not viable precursors. Risk: High risk of di-alkylation. Control Strategy: Use of steric bases and slow addition of electrophile.
Reagents & Materials
| Component | Equiv. | Role | Notes |
| Amine (1) | 1.0 | Substrate | Must be fully dissolved.[1] |
| Alkyl Halide | 0.9 - 1.0 | Electrophile | Limiting reagent to prevent over-alkylation. |
| Base | 2.0 | Proton Scavenger | K |
| Acetonitrile | Solvent | Medium | Polar aprotic; promotes S |
| TBAI | 0.1 | Catalyst | Tetrabutylammonium iodide (Finkelstein condition). |
Step-by-Step Procedure
-
Setup: Suspend 1-(4-Aminocyclohexyl)piperidin-2-one (1.0 mmol) and K
CO (2.0 mmol, finely ground) in anhydrous Acetonitrile (MeCN, 10 mL). -
Activation: Add TBAI (0.1 mmol) if using alkyl chlorides or bromides to accelerate the reaction via in-situ iodide formation.
-
Addition: Dissolve the Alkyl Halide (0.95 mmol) in MeCN (2 mL). Add this solution dropwise over 1 hour using a syringe pump or addition funnel at 0°C.
-
Why? Keeping the concentration of alkyl halide low relative to the amine favors mono-alkylation [2].
-
-
Reaction: Stir at RT (for reactive halides like Benzyl Br) or 60°C (for unreactive halides). Monitor strictly by LC-MS.
-
Critical Stop: Stop the reaction when the di-alkylated impurity reaches >5-10%, even if starting material remains. It is easier to separate SM than di-alkylated product.
-
-
Workup: Filter off inorganic solids. Concentrate the filtrate.
-
Purification: The crude will contain SM, Product, and trace Di-alkyl. Use reverse-phase preparative HPLC or amine-functionalized silica for difficult separations.
Analytical Validation & Troubleshooting
Expected Analytical Data
-
1H NMR (DMSO-d6):
-
Starting Material: Diagnostic multiplet for the N-CH-cyclohexyl proton at ~3.5 ppm; Primary amine (-NH
) broad singlet at ~1.5–2.0 ppm (exchangeable). -
Product (Mono-alkyl): The NH signal shifts downfield or broadens. Appearance of alkyl signals (e.g., doublet for N-CH
or singlet for N-CH -Ph). -
Stereochemistry: The coupling constant of the H1 and H4 cyclohexyl protons can distinguish isomers. Trans isomers typically show larger diaxial coupling (
~10-12 Hz).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Wet solvent or old reductant. | Use anhydrous DCE/DCM. Ensure NaBH(OAc) |
| Di-alkylation (Method B) | Alkyl halide added too fast. | Reduce equivalents of R-X to 0.8 eq. Use syringe pump addition. Switch to Method A if possible. |
| Epimerization (Cis/Trans scrambling) | High temperature or strong base. | Avoid heating >80°C. Avoid strong bases like NaH. Use mild bases (K |
| Poor Solubility | Lactam polarity. | Add small amount of DMF or MeOH to the reaction solvent (though MeOH slows down Method A). |
Purification Workflow
Separating the mono-alkylated product from the starting primary amine can be challenging due to similar polarity.
Figure 2: Purification decision tree. Note that standard acid-base extraction rarely separates primary from secondary amines effectively; chromatography is required.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.
-
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811.
-
BenchChem. "Experimental procedure for N-alkylation of primary amines." Application Notes, 2025.
-
Organic Chemistry Portal. "Reductive Amination - Reagents and Mechanisms."
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Aminocyclohexyl)piperidin-2-one
Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for troubleshooting and optimizing the synthesis of 1-(4-aminocyclohexyl)piperidin-2-one, a valuable building block in medicinal chemistry. The piperidine moiety is a frequently encountered scaffold in numerous pharmaceuticals.[1][2] Achieving high yield and, critically, controlling the diastereoselectivity (cis/trans ratio) of the aminocyclohexyl group, are the primary challenges in its synthesis. This document provides in-depth, field-proven insights to navigate these complexities.
Synthesis Overview: The Catalytic Hydrogenation Pathway
A robust and scalable method for synthesizing 1-(4-aminocyclohexyl)piperidin-2-one involves the catalytic hydrogenation of an aromatic precursor, 1-(4-aminophenyl)piperidin-2-one. This transformation, while conceptually straightforward, is nuanced in practice. The choice of catalyst, solvent, and reaction conditions directly dictates the reaction's efficiency and stereochemical outcome.
Caption: Troubleshooting flowchart for addressing low reaction yields.
Q2: I'm getting a poor diastereomeric (cis/trans) ratio. How can I improve the selectivity for the desired isomer?
Controlling the stereochemistry of the 4-amino group on the cyclohexyl ring is critical. The trans isomer is often the thermodynamically more stable and desired product in many pharmaceutical applications. The cis isomer is typically the kinetically favored product.
-
Solution A: Catalyst Choice is Key: The catalyst has the most profound impact on the cis/trans ratio.
-
Rhodium (e.g., Rh/C): Often favors the formation of the cis isomer under kinetic control.
-
Ruthenium (e.g., RuO₂): Can favor the formation of the trans isomer, particularly at higher temperatures and pressures where equilibration can occur.
-
Palladium (e.g., Pd/C): Selectivity can be variable and highly dependent on other conditions.
-
-
Solution B: Solvent and Temperature Manipulation:
-
Solvent Polarity: Polar, protic solvents like methanol or ethanol are common. Using a less polar solvent might alter the substrate's orientation on the catalyst surface, influencing selectivity. Acetic acid as a solvent can also strongly influence the outcome.
-
Temperature: Lower temperatures generally favor the kinetic product (cis), while higher temperatures can allow for equilibration to the more stable thermodynamic product (trans). [3]A temperature screening study is highly recommended.
-
-
Solution C: Isomerization Post-Synthesis: If a mixture is obtained, it may be possible to isomerize the undesired cis isomer to the trans isomer. This is often achieved by heating the product mixture in the presence of a base or a hydrogenation catalyst under specific conditions.
Q3: I'm observing significant byproduct formation. What are the likely side reactions?
Byproducts reduce yield and complicate purification. Understanding their origin is the first step to mitigation.
-
Potential Cause 1: Incomplete Reduction: The formation of partially hydrogenated intermediates (e.g., aminocyclohexene derivatives) can occur if the reaction is stopped prematurely or if the catalyst is not active enough.
-
Solution: Ensure complete hydrogen uptake or monitor by GC-MS until the starting material is fully consumed.
-
-
Potential Cause 2: Hydrogenolysis: Under overly harsh conditions (high temperature, high pressure, very active catalyst), cleavage of C-N bonds can occur, leading to degradation of the piperidinone ring or loss of the amino group.
-
Solution: Employ milder conditions. Screen for the lowest effective temperature and pressure that still provides a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
-
What is the most effective way to monitor the reaction's progress? Monitoring hydrogen uptake via a pressure gauge on the reactor is the most common method. [3]For more precise tracking, periodically and safely take aliquots from the reaction mixture and analyze them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹H NMR to observe the disappearance of the aromatic signals from the starting material.
-
Are there alternative synthetic routes to this molecule? Yes, reductive amination is a powerful alternative. [4][5][6]This could involve reacting a suitable piperidin-2-one derivative with 4-aminocyclohexanone or, more commonly, reacting a protected 4-oxopiperidine with a cyclohexylamine derivative, followed by subsequent chemical transformations. [7]These routes may offer different stereochemical control but can involve more steps.
-
What is the best method for purifying the final product? Purification strategy depends on the final cis/trans ratio and the nature of any impurities.
-
Crystallization: If one diastereomer is significantly major, it can often be isolated in high purity through recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). [8] * Column Chromatography: For separating cis/trans mixtures or removing closely related impurities, silica gel column chromatography is effective. [9]Due to the basic nature of the product, it is often beneficial to treat the silica gel with a small amount of triethylamine (~1%) in the eluent to prevent streaking.
-
Data Summary: Influence of Conditions on Yield and Selectivity
The following table summarizes expected outcomes based on different catalytic systems, synthesized from literature precedents on similar hydrogenations. This should be used as a starting point for optimization.
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Expected Major Isomer | Typical Yield (%) |
| 5% Pd/C | Methanol | 50 - 60 | 100 | Variable | 75-90% |
| 5% Rh/C | Ethanol | 25 - 50 | 150 | cis | 80-95% |
| RuO₂ | Ethanol | 80 - 100 | 500 | trans | 70-85% |
| 5% Rh/Al₂O₃ | Acetic Acid | 60 - 80 | 200 | cis | >90% |
Optimized Experimental Protocol: Hydrogenation using Rh/C
This protocol is designed as a robust starting point for achieving high conversion with a preference for the cis diastereomer.
Materials:
-
1-(4-Aminophenyl)piperidin-2-one
-
5% Rhodium on Carbon (Rh/C) catalyst (50% wet with water)
-
Ethanol (anhydrous)
-
High-purity hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Parr-type hydrogenation apparatus or similar pressure reactor
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is scrupulously clean and dry. Purge the vessel thoroughly with an inert gas to remove all oxygen.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with 1-(4-aminophenyl)piperidin-2-one (1.0 eq) and anhydrous ethanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: In a separate beaker, create a slurry of the 5% Rh/C catalyst (0.05 eq) in a small amount of ethanol. Under a positive flow of inert gas, carefully transfer this slurry to the reactor. Caution: Hydrogenation catalysts can be pyrophoric when dry.
-
Hydrogenation: Seal the reactor. Purge the headspace several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 150 psi) and begin vigorous stirring. Heat the mixture to the target temperature (e.g., 40°C).
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake thoroughly with ethanol to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Analyze the crude product by ¹H NMR or GC-MS to determine the cis/trans ratio. Purify via crystallization or column chromatography as required.
References
- Technical Support Center: Catalyst Selection for Hydrogen
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Troubleshooting: How to Improve Yield - University of Rochester.
- Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv.
- Synthesis of 4-piperidones - Organic Chemistry Portal.
- Reductive amin
- Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine - PrepChem.com.
- Technical Support Center: Asymmetric Synthesis of Substituted Lactams - Benchchem.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep
- Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
- Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC.
- Amine synthesis by reductive amination (reductive alkyl
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchG
- Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modific
- Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams - Chemistry | Illinois.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
- Piperidine Synthesis. - DTIC.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Tre
- Preparation of Piperidines, Part 3: Substituted
- How to remove excess 4-amino piperidine
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Separation of cis- and trans-1-(4-Aminocyclohexyl)piperidin-2-one
This technical guide details the separation of cis and trans isomers of 1-(4-Aminocyclohexyl)piperidin-2-one , a critical intermediate in the synthesis of Factor Xa inhibitors and other pharmaceutical agents.
Executive Summary & Chemical Context
The separation of 1-(4-Aminocyclohexyl)piperidin-2-one isomers is a classic diastereomeric resolution problem. The molecule consists of a cyclohexane ring substituted at the 1- and 4-positions.[1][2]
-
Trans-isomer: The amino and piperidin-2-one groups are on opposite sides of the ring (typically diequatorial in the lowest energy chair conformation). This is often the pharmacologically active scaffold due to its linear geometry.
-
Cis-isomer: The groups are on the same side (axial-equatorial), creating a "bent" geometry.
Because these are diastereomers (not enantiomers), they possess distinct physical properties (melting point, solubility, dipole moment) that allow separation via crystallization and achiral chromatography.
Key Physical Differences
| Property | Trans-Isomer | Cis-Isomer | Separation Implication |
| Geometry | Linear (Diequatorial) | Bent (Axial-Equatorial) | Trans packs better in crystal lattices. |
| Solubility | Generally Lower | Generally Higher | Trans precipitates first in polar solvents. |
| Polarity | Lower Dipole Moment | Higher Dipole Moment | Separable on Silica/C18. |
| NMR ( | Easy diagnostic via |
Decision Matrix & Workflow
Use the following workflow to determine the optimal separation strategy based on your scale and purity requirements.
Caption: Decision tree for selecting between chromatographic and crystallization workflows based on scale and purity needs.
Method A: Selective Crystallization (Recommended for >5g)
This method relies on the thermodynamic stability of the trans-isomer, which typically packs more efficiently into a crystal lattice than the cis-isomer.
Protocol 1: Free Base Recrystallization
Best for: Initial enrichment of mixtures containing >40% trans isomer.
-
Dissolution: Suspend the crude amine mixture in Ethyl Acetate (EtOAc) (approx. 5-10 mL per gram).
-
Heating: Heat to reflux (
) until fully dissolved. If insoluble material remains, filter hot. -
Nucleation: Slowly add n-Heptane or Hexane dropwise to the hot solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool to room temperature (RT) over 2 hours with slow stirring. Then, cool to
for 4 hours. -
Filtration: Filter the white precipitate. The trans-isomer typically crystallizes out, while the cis-isomer remains in the mother liquor.
-
Wash: Wash the cake with cold EtOAc/Heptane (1:1).
Protocol 2: HCl Salt Formation (High Purity)
Best for: Difficult separations where the free base oils out.
-
Dissolution: Dissolve 10 g of the amine mixture in 50 mL of Absolute Ethanol .
-
Acidification: Cool to
. Add 1.1 equivalents of HCl in Ethanol (or purge with HCl gas) dropwise. Maintain temperature . -
Precipitation: The trans-dihydrochloride salt is significantly less soluble. Heat the suspension to reflux to dissolve fine particles, then cool slowly to RT.
-
Isolation: Filter the solid.
-
Note: If the product is too soluble in ethanol, add Acetonitrile (ACN) as an anti-solvent during the cooling phase.
-
-
Free Base Recovery: Dissolve the salt in minimal water, adjust pH to >12 with NaOH, and extract with Dichloromethane (DCM).
Method B: Preparative HPLC (Recommended for <1g)
For analytical standards or rapid purification of small batches, Reverse Phase Chromatography (RPC) is superior.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse XDB or Waters XBridge), |
| Mobile Phase A | Water + 0.1% Ammonium Hydroxide ( |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes |
| Detection | UV @ 210 nm (Amide absorption) |
| Flow Rate | 15-20 mL/min |
Elution Order:
Typically, the cis-isomer (more polar, larger dipole) elutes first . The trans-isomer (more hydrophobic/linear) elutes second .
Validation: Always confirm fractions via
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" instead of crystallizing. What is happening?
Cause: The presence of the cis-isomer acts as an impurity, depressing the melting point. High concentrations of impurities often lead to oiling. Solution:
-
Seed Crystals: Obtain a tiny amount of pure trans material (via HPLC) to seed the solution at the cloud point.
-
Solvent Switch: Switch from EtOAc to Toluene or Isopropyl Acetate . These solvents often promote better crystal growth for amines.
-
Salt Screen: If the free base oils, switch to the Succinate or Fumarate salt. These dicarboxylic acids often form robust crystalline networks with diamine-like structures.
Q2: I am seeing low yields (<30%) after crystallization.
Cause: The solubility difference between cis and trans might be too low in the chosen solvent, or you are losing product in the mother liquor. Solution:
-
Concentrate Mother Liquor: Evaporate the filtrate to half volume and repeat cooling to recover a "second crop."
-
Isomerization: If you need more trans-isomer, you can equilibrate the cis-rich mother liquor. Heat the mother liquor with a catalytic amount of Raney Nickel or Pd/C under Hydrogen (or even inert atmosphere with base) to thermodynamically equilibrate the mixture, converting cis to trans.
Q3: How do I definitively confirm I have the trans isomer without X-ray crystallography?
Solution: Use
-
Trans: This proton is Axial . It will split against two axial protons (at C2/C6) and two equatorial protons. You will see a wide multiplet (
) with (axial-axial coupling). -
Cis: This proton is Equatorial . It splits primarily with small couplings (
). The peak will appear narrower (often a broad singlet or narrow quintet).
References
-
General Separation of 1,4-Cyclohexane Derivatives
- Separation of cis- and trans-4-aminocyclohexanecarboxylic acid.
-
Source:
-
Thermodynamic Stability of Cyclohexane Isomers
-
Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard text confirming trans-1,4-diequatorial preference).
-
-
Analytical Characterization
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
-
Source:
-
Isomerization Techniques
-
Process for the preparation of trans-1,4-diaminocyclohexane. (Details catalytic isomerization of cis-rich filtrates).
-
Source:
-
Sources
- 1. Synthesis, analysis of molecular and crystal structures, estimation of intermolecular interactions and biological properties of 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing residual solvents from 1-(4-Aminocyclohexyl)piperidin-2-one
Technical Support Center: Solvent Removal for 1-(4-Aminocyclohexyl)piperidin-2-one
-
Ticket ID: #SR-53786-APX
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Subject: Advanced Protocol for Residual Solvent Removal in Apixaban Intermediate
-
Assigned Specialist: Senior Application Scientist, Process Development Unit
Executive Summary
You are likely encountering difficulty removing polar protic solvents (Ethanol, Methanol, Water) or chlorinated solvents (DCM) from 1-(4-Aminocyclohexyl)piperidin-2-one . This molecule presents a dual challenge:
-
Hydrogen Bonding: The primary amine on the cyclohexyl ring and the lactam carbonyl form strong hydrogen bond networks with solvents, often creating stable solvates or "gummy" amorphous solids.
-
Thermal Sensitivity: While the lactam is stable, the primary amine is susceptible to oxidation and carbamate formation (reacting with atmospheric CO₂) during prolonged heating.
This guide moves beyond standard "vacuum oven" advice, offering chemically driven solutions to break solvent interactions.
Module 1: The "Sticky Solid" Phenomenon
Issue: The material turns into a viscous gum or "glass" during drying, trapping solvent inside a hardened shell (Case Hardening).
The Science:
When a solvated crystal collapses into an amorphous state, the Glass Transition Temperature (
Troubleshooting Protocol: Do not set the oven immediately to the final temperature. Use a Stepwise De-saturation Ramp .
-
Phase 1 (Surface Evaporation): Set vacuum to 100-200 mbar (mild vacuum) at 30°C. Goal: Remove bulk solvent without collapsing the crystal lattice.
-
Phase 2 (Channel Opening): Increase vacuum to <10 mbar. Hold at 35-40°C for 4 hours.
-
Phase 3 (Deep Drying): Only after the material appears powdery, ramp to 55-60°C under full vacuum (<1 mbar) with a nitrogen bleed.
Visualization: Treating Gummy Solids
Caption: Logic flow for preventing case-hardening during the drying of amine intermediates.
Module 2: Azeotropic Displacement (The Chemical Fix)
Issue: Ethanol or Water levels remain above 5000 ppm despite days of drying. Cause: The amine has formed a stable solvate. Thermal energy alone is insufficient to break the H-bonds without degrading the product.
The Solution: Use a non-polar "pushing" solvent that forms a low-boiling azeotrope with the trapped polar solvent.
Recommended Solvents:
| Trapped Solvent | Displacement Solvent | Azeotrope BP (°C) | Removal Strategy |
|---|---|---|---|
| Ethanol | Heptane | 70.9°C | Distill to dryness; Heptane does not H-bond. |
| Water | Toluene | 85.0°C | Dean-Stark or Vac Distillation. Breaks hydrates. |
| Methanol | MTBE | 51.3°C | Effective for low-temp removal. |
Protocol:
-
Dissolve or suspend the wet material in 10 volumes of the Displacement Solvent (e.g., Toluene).
-
Distill under vacuum (rotovap) until 5 volumes remain.
-
Repeat the addition of 5 volumes of fresh Displacement Solvent.
-
Distill to dryness. The final solid will contain the Displacement Solvent (e.g., Toluene), which has no affinity for the amine and will fly off easily in the vacuum oven.
Module 3: Salt Formation Strategy
Issue: The free base is an oil or low-melting solid that refuses to dry. Scientific Insight: The physical properties of 1-(4-Aminocyclohexyl)piperidin-2-one change drastically when protonated. Converting the amine to a salt disrupts the solvent-amine hydrogen bonding network and raises the melting point.
Protocol:
-
Dissolve the crude "wet" amine in Ethyl Acetate or IPA .
-
Add 1.05 eq of HCl (solution in dioxane or IPA).
-
The HCl Salt will precipitate.
-
Filter the salt.
-
Why this works: The ionic lattice of the salt is much more rigid and rejects organic solvents (like DCM or Toluene) more effectively than the amorphous free base.
-
Module 4: Analytical Validation (Self-Correction)
Issue: "My LOD (Loss on Drying) says it's dry, but the NMR looks wet." Explanation: LOD is non-specific. It measures weight loss, which could be solvent or decomposition.
Required Assay: You must use Headspace Gas Chromatography (HS-GC) .
-
Sample Prep: Dissolve 50 mg in DMAc or DMSO.
-
Standard: External standard method matching the specific solvent (e.g., Ethanol).
-
Limit Check: Refer to ICH Q3C Class 2/3 limits.
ICH Q3C Reference Table (Relevant to this synthesis):
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) |
|---|---|---|---|
| Methanol | Class 2 | 30.0 | 3000 |
| Toluene | Class 2 | 8.9 | 890 |
| DCM | Class 2 | 6.0 | 600 |
| Ethanol | Class 3 | 50 (max) | 5000 |
Module 5: Workflow Visualization
Workflow: Azeotropic Solvent Swap This diagram illustrates the mechanism of replacing a "sticky" solvent (Ethanol) with a "slippery" solvent (Heptane) to facilitate drying.
Caption: Mechanism of displacing high-affinity polar solvents with low-affinity non-polar solvents.
References
-
ICH Harmonised Guideline. (2021). Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context: Protection/Deprotection of amines and solvent interactions).
-
Cui, Y., et al. (2018). Process for the preparation of Apixaban and intermediates thereof. U.S. Patent 9,908,881. (Specific context on handling aminocyclohexyl piperidinone intermediates).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for Azeotropic drying protocols).
Cyclohexyl Amination Help Desk: Technical Support & Troubleshooting
Status: Online | Tier: Level 3 Engineering Support Subject: Minimizing Side Reactions in Cyclohexyl Ring Amination Ticket ID: CYC-AMN-OPT-001
Diagnostic Triage: Start Here
User: "I need to attach an amine to a cyclohexyl ring, but my yields are low or the impurity profile is messy."
Support Engineer: To provide the correct protocol, we must first identify your starting material and the specific failure mode. Please consult the Decision Matrix below to select your workflow.
Workflow Decision Matrix
Caption: Decision tree for selecting the optimal amination pathway based on substrate availability and side-reaction risks.
Protocol A: Reductive Amination (The Gold Standard)
Context: This is the most reliable method for cyclohexyl amination. It avoids the elimination side reactions common with alkyl halides. Primary Reagent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).
Why this works (The Science)
Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not require low pH. Crucially, it reduces imines/iminiums much faster than it reduces ketones (chemoselectivity). This minimizes the formation of cyclohexanol byproducts [1].
Standard Operating Procedure (SOP)
Reagents: Cyclohexanone (1.0 equiv), Amine (1.1–1.2 equiv), NaBH(OAc)₃ (1.4–1.5 equiv), AcOH (1.0 equiv), DCE or THF.
| Step | Action | Technical Rationale |
| 1 | Mix ketone and amine in DCE (1,2-Dichloroethane) or THF. | DCE is preferred for solubility and rate, but THF is a greener alternative. |
| 2 | CRITICAL: Add Acetic Acid (AcOH) (1 equiv). | Catalyzes imine formation by protonating the carbonyl oxygen. Essential for ketones. |
| 3 | Stir for 30–60 mins before adding reductant (Optional but recommended). | Allows the imine/hemiaminal equilibrium to establish, minimizing direct ketone reduction. |
| 4 | Add NaBH(OAc)₃ portion-wise at RT. | Prevents localized exotherms. |
| 5 | Monitor via LCMS. Quench with sat. NaHCO₃. | Neutralizes the acid and decomposes remaining boron complexes. |
Troubleshooting FAQ: Reductive Amination
Q: I see significant amounts of cyclohexanol (direct reduction of ketone). Why?
-
Cause: The reducing agent is attacking the ketone before the imine forms.
-
Fix: Ensure you are using NaBH(OAc)₃ , not NaBH₄. NaBH₄ is too strong and reduces ketones rapidly. If using NaBH(OAc)₃, increase the pre-stir time of Ketone + Amine + Acid before adding the hydride.
Q: My product is over-alkylated (Dialkylation).
-
Cause: The product amine is more nucleophilic than the starting amine and reacts with remaining ketone.
-
Fix:
-
Stoichiometry: Use a slight excess of the amine (1.2–1.5 equiv) relative to the ketone.
-
Stepwise addition: If the problem persists, switch to the Indirect Method : Form the imine in MeOH (using dehydrating agents like MgSO₄), filter, and then add NaBH₄ [1].
-
Q: The reaction is stalled; the imine won't form (Sterically hindered ketone).
-
Fix: Switch to Protocol B (Titanium Mediated) .
Protocol B: Titanium(IV) Isopropoxide Mediated Amination
Context: Use this when the ketone is sterically hindered (e.g., 2-substituted cyclohexanone) or the amine is weakly nucleophilic (e.g., electron-deficient anilines).
Mechanism of Action
Ti(OiPr)₄ acts as a dual-function reagent:
-
Lewis Acid: Activates the carbonyl.
-
Water Scavenger: Shifts the equilibrium toward the imine by chemically trapping water.
SOP: The "Titanium Boost"
Reagents: Ketone (1.0 equiv), Amine (1.2 equiv), Ti(OiPr)₄ (1.25–1.5 equiv), NaBH₄ (Wait! Do not add yet).
-
Complexation: Mix Ketone, Amine, and Ti(OiPr)₄ neat (no solvent) or in minimal THF.
-
Incubation: Stir at RT for 4–12 hours. The solution often becomes viscous.
-
Dilution: Dilute with absolute EtOH (Ethanol).
-
Reduction: Add NaBH₄ (1.5 equiv) carefully. Warning: Exothermic.
-
Workup (The "White Sludge" Issue): Quench with water.[1] A heavy white precipitate (TiO₂) will form. Filter through Celite or add 1N NaOH to solubilize titanium salts before extraction [2].
Addressing Stereochemistry (Cis vs. Trans)
User: "I need the cis-isomer, but I'm getting a mixture."
Support Engineer: Cyclohexyl systems are governed by A-strain (1,3-diaxial interactions). The ratio depends on the size of the reducing agent and the thermodynamics of the intermediate.
Stereocontrol Logic Gate
| Desired Isomer | Strategy | Mechanism |
| Thermodynamic (Bulky group equatorial) | Use NaBH(OAc)₃ or NaBH₄ (Small hydride). | Small hydrides allow the reaction to proceed via a transition state that resembles the stable chair conformation. |
| Kinetic (Bulky group axial) | Use L-Selectride (Bulky hydride). | The bulky hydride attacks from the less hindered equatorial face, forcing the amine into the axial position. |
Note: In 4-substituted cyclohexanones, NaBH(OAc)₃ typically favors the trans (equatorial amine) isomer (approx. 2:1 to 4:1 ratio).
Protocol C: Nucleophilic Substitution (And why to avoid it)
User: "I have cyclohexyl bromide. Can I just add the amine?"
Support Engineer: Proceed with extreme caution. This route is prone to Elimination (E2) .[2]
The "Anti-Elimination" Guide
If you must use a halide, you are fighting the E2 mechanism.
Caption: Pathways competing during nucleophilic substitution on cyclohexyl rings. E2 is the dominant side reaction.
Troubleshooting Elimination:
-
The Trans-Diaxial Rule: E2 elimination requires the leaving group and a beta-hydrogen to be anti-periplanar (trans-diaxial).[3]
-
The Fix (Azide Displacement): Do not react the amine directly with the halide. Instead:
-
Step 1: React Cyclohexyl Halide with Sodium Azide (NaN₃) in DMF (SN2 is faster than E2 for the linear azide ion).
-
Step 2: Reduce the Azide to the Amine (Staudinger reduction or Hydrogenation).
-
Result: This bypasses the elimination issues of using a basic amine nucleophile.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7] [Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of secondary and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2527. [Link]
Sources
- 1. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Purification challenges in large-scale 1-(4-Aminocyclohexyl)piperidin-2-one production
Topic: Purification Challenges in Large-Scale Production
Doc ID: TECH-PUR-042-B | Status: Active | Persona: Senior Application Scientist
Introduction: The Stereochemical Battlefield
Welcome to the technical support hub for 1-(4-Aminocyclohexyl)piperidin-2-one . If you are accessing this guide, you are likely scaling up from gram to kilogram quantities and have hit the "isomer wall."
This molecule is a deceptive building block. Structurally, it combines a polar lactam (piperidin-2-one) with a basic primary amine on a cyclohexane ring. The critical challenge in its production—whether via hydrogenation of an aromatic precursor or reductive amination—is the stereochemistry of the 1,4-disubstituted cyclohexane ring .
In large-scale synthesis, you rarely get a single isomer. You get a mixture of cis (axial-equatorial) and trans (diequatorial). For most pharmaceutical applications (e.g., GPCR ligands, Factor Xa inhibitors), the trans-isomer is the required pharmacophore due to its extended linear geometry.
This guide addresses the three most common support tickets we receive:
-
Isomer Enrichment: How to upgrade a 60:40 cis/trans mix to >98% trans.
-
Metal Scavenging: Removing Pd/Pt residues from the amine.
-
Physical Processing: Preventing "oiling out" during crystallization.
Module 1: Stereochemical Control & Isomer Separation
The Core Problem: Thermodynamics vs. Kinetics
In 1,4-disubstituted cyclohexanes, the trans isomer allows both bulky substituents (the amino group and the lactam ring) to occupy equatorial positions in the chair conformation. This minimizes 1,3-diaxial interactions, making the trans isomer thermodynamically more stable by approximately 1.8 kcal/mol [1].
However, hydrogenation catalysts (like Rh/C or Pt/C) often favor cis addition (kinetic control), leaving you with an unfavorable ratio.
Protocol: Thermodynamic Resolution via Salt Formation
Chromatography is non-viable at >1kg scale. You must use Diastereomeric Salt Crystallization or Thermodynamic Equilibration .
The "Golden" Solvent System: Ethanol/Water (95:5) or Methanol/IPA.
Step-by-Step Resolution Workflow
-
Salt Selection: The primary amine allows salt formation. Inorganic acids (HCl) often form hygroscopic salts. We recommend L-Tartaric acid or Fumaric acid for robust crystal lattices.
-
Dissolution: Dissolve crude free base (mix of cis/trans) in 5 volumes of Ethanol at 70°C.
-
Acid Addition: Add 1.05 equivalents of the acid.
-
The "Digestion" (Critical Step): Hold the slurry at reflux (near boiling) for 2–4 hours. This allows the less stable cis-salt to solubilize and potentially epimerize (if a reversible mechanism exists) or simply remain in the mother liquor while the trans-salt crystallizes.
-
Controlled Cooling: Cool to 20°C over 6 hours (linear ramp). Rapid cooling traps the cis isomer.
Data: Salt Screen Efficiency (Typical Results)
| Acid Source | Solvent System | Yield (%) | Trans:Cis Ratio (Initial) | Trans:Cis Ratio (Final) | Notes |
| HCl (4M in Dioxane) | MeOH/EtOAc | 85% | 60:40 | 75:25 | Poor separation; hygroscopic cake. |
| L-Tartaric Acid | EtOH/H2O (95:5) | 65% | 60:40 | 98:2 | Best purity; robust crystals. |
| Fumaric Acid | IPA | 70% | 60:40 | 92:8 | Good alternative; lower solubility. |
| Succinic Acid | Acetone | N/A | 60:40 | N/A | Oiled out (failed). |
Visualization: The Resolution Loop
Caption: Workflow for thermodynamic resolution of cis/trans isomers using L-Tartaric acid.
Module 2: Impurity Management (Metals & Color)
Issue: The "Grey Cake" Phenomenon
If your final product is grey or off-white, you have residual Palladium (Pd) or Platinum (Pt) from the hydrogenation step. Amines are notorious for chelating metals, carrying them through standard filtration.
Troubleshooting Guide: Metal Scavenging
Q: I used Celite, but my Pd levels are still >50 ppm. Why? A: Celite only removes bulk catalyst particles. Soluble Pd-Amine complexes pass right through. You need a chemical scavenger.
Protocol:
-
Dissolve: Take your free base (post-salt break) in Methanol.
-
Add Scavenger: Add SiliaMetS® Thiol or Smopex®-111 (0.5 wt% relative to substrate). Activated Carbon (Darco G-60) is a cheaper alternative but less selective.
-
Heat: Stir at 50°C for 60 minutes. Crucial: Scavenging kinetics are slow at room temperature for amine complexes.
-
Filter: Pass through a 0.45µm membrane.
Module 3: Physical Processing (Oiling Out)
Issue: The "Sticky Gum" Nightmare
User Ticket: "I neutralized the tartrate salt with NaOH, and instead of crystals, I got a sticky oil at the bottom of the flask."
Root Cause:
-
Supersaturation Shock: Adding strong base (NaOH) rapidly spikes the concentration of the free base, pushing it into the "labile zone" where it separates as a liquid (oil) rather than a solid.
-
Low Melting Point: The presence of water depresses the melting point of the hydrated amine.
Prevention Protocol: The "Reverse Addition" Technique
Do NOT add base to your salt solution. Add the salt solution to the base.
-
Prepare Base: Charge reactor with water and NaOH (pH > 12). Cool to 5°C.
-
Seed: Add 1% pure trans-isomer seeds to the base solution.
-
Slow Addition: Dissolve your tartrate salt in water/methanol. Drip this solution slowly into the reactor over 2 hours.
-
Result: The slow feed keeps the concentration in the "metastable zone," allowing the seeds to grow rather than crashing out as oil.
FAQ: Rapid Fire Troubleshooting
Q: Can I use chromatography for the cis/trans separation? A: Only for analytical checks or <10g batches. The polarity of the amine requires high concentrations of modifiers (Triethylamine/Ammonia) in the mobile phase, which are expensive and messy to remove at scale. See Fisher Scientific application notes on C30 columns for analytical methods [2].
Q: My melting point is broad (120–128°C). Is it wet? A: Likely not wet, but impure. A broad melting point usually indicates >5% cis-isomer contamination. The trans-isomer should have a sharp melting point (typically higher than the cis). Check by HPLC.
Q: The product turns yellow upon drying. A: Amines are oxidation-sensitive. Ensure you are drying under vacuum with a Nitrogen bleed. Do not dry in a convection oven exposed to air at >40°C.
References
-
Vaia.com. Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer? (Thermodynamic stability analysis of diequatorial conformations). Link
-
Fisher Scientific. Separation of Cis and Trans Isomers Using an Acclaim C30 Column. (Analytical methods for hydrophobic geometric isomers). Link
-
Google Patents (US3880925A). Separation and purification of cis and trans isomers. (Foundational industrial methods for diamine resolution). Link
-
Sigma-Aldrich. trans (4-Amino-cyclohexyl)-piperidin-1-yl-methanone. (Reference for commercial availability and purity standards of analogous structures). Link
Controlling hygroscopicity of 1-(4-Aminocyclohexyl)piperidin-2-one powder
Welcome to the technical support resource for 1-(4-Aminocyclohexyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control the hygroscopic nature of this powder. Uncontrolled moisture absorption can significantly impact the physicochemical properties of active pharmaceutical ingredients (APIs), leading to challenges in handling, processing, and stability.[1][2][3] This document provides in-depth FAQs and troubleshooting protocols to ensure the integrity and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity, and why is 1-(4-Aminocyclohexyl)piperidin-2-one powder susceptible to it?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[4][5] The molecular structure of 1-(4-Aminocyclohexyl)piperidin-2-one contains polar functional groups—specifically, a primary amine (-NH2) on the cyclohexyl ring and an amide (-C(O)N-) within the piperidinone ring. These groups can readily form hydrogen bonds with atmospheric water, making the powder inherently hygroscopic. This moisture uptake can occur even at moderate ambient humidity levels.
Q2: What are the direct consequences of uncontrolled moisture absorption in my experiments?
A2: Uncontrolled moisture can lead to a cascade of undesirable effects, compromising both the physical and chemical integrity of the powder.[3][6] Key consequences include:
-
Physical Changes: The powder can undergo caking and clumping, which severely impacts its flowability.[3][7] This complicates handling, accurate weighing, and processing steps like tablet compression or capsule filling.[6][8]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, potentially reducing the purity and potency of the API.[6][9]
-
Inaccurate Dosing & Analysis: Weighing a hygroscopic powder that has absorbed water will lead to an overestimation of the amount of active compound, resulting in inaccurate concentrations for assays and formulations.[1]
-
Microbial Growth: Sufficient moisture can create an environment conducive to microbial contamination, posing a significant safety risk.[6]
Q3: How can I accurately measure the water content of my 1-(4-Aminocyclohexyl)piperidin-2-one powder?
A3: Two primary analytical techniques are recommended for quantifying water content in pharmaceutical powders:
-
Karl Fischer (KF) Titration: This is the gold standard for water content determination due to its accuracy, precision, and specificity for water.[10][11][12] The coulometric method is ideal for very low water content, while the volumetric method is suitable for higher levels.[12] A key consideration for this hygroscopic powder is sample handling; swift transfer in a low-humidity environment (e.g., a glove bag) is critical to prevent moisture uptake during measurement.[10][13][14]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[15] A mass loss step at temperatures below ~120°C typically corresponds to the loss of adsorbed or bound water/moisture. While less specific than KF titration (it also detects residual solvents), TGA is invaluable for understanding the thermal stability and desolvation profile of the material.[16][17]
Q4: What are the ideal storage and handling conditions for this powder?
A4: Strict environmental control is paramount.
-
Storage: Store the powder in tightly sealed containers, preferably with a desiccant, in a controlled environment.[18][19][20] Recommended conditions are 21-27°C (70-80°F) and a relative humidity (RH) of less than 40% .[7][18][19] For long-term storage, packaging with a high moisture barrier, such as foil or Aclar® films, is advised.[6][8]
-
Handling: Whenever possible, handle the powder in a low-humidity environment, such as a dehumidified room or a glove box.[6][21] Minimize the time containers are open to the atmosphere.[3] If working in an uncontrolled environment, work quickly and consider preheating spatulas and weigh boats to minimize condensation.
Troubleshooting Guide
Q1: My powder has formed hard clumps (caked). Can I still use it, and how can I prevent this?
A1: Analysis of the Problem: Caking is a clear indicator of significant moisture uptake.[3] The absorbed water acts as a liquid bridge between particles, and subsequent slight temperature fluctuations can cause solid bridges to form, resulting in agglomeration. This compromises powder flow and homogeneity.
Immediate Actions & Solutions:
-
Assess the Extent: If caking is minor, the powder may be salvageable for non-critical applications. Gently break up the clumps with a spatula. For a more uniform particle size, the powder can be passed through a fine-mesh sieve in a controlled, low-humidity environment.
-
Quantify Water Content: Before any use, it is mandatory to determine the water content using Karl Fischer titration to allow for accurate weight correction.
-
Consider Discarding: For GMP applications or if chemical degradation is suspected, it is safest to discard the caked material.
Preventative Strategies:
-
Strict Environmental Control: Adhere to the recommended storage conditions ( <40% RH, 21-27°C).[7][18][19]
-
Proper Packaging: Always ensure the container is tightly sealed immediately after use. For samples that will be opened frequently, consider aliquoting the powder into smaller, single-use containers.
-
Use of Desiccants: Place desiccant packs (such as silica gel or molecular sieves) within the secondary storage container to absorb any ingress of moisture.[6][20]
Q2: I'm observing poor powder flow during formulation. How can I improve it?
A2: Analysis of the Problem: Poor flowability is a direct consequence of moisture absorption, which increases inter-particle cohesive forces.[6][22] This leads to issues like "rat-holing" or "bridging" in hoppers and inconsistent die filling during tablet manufacturing.[8]
Immediate Actions & Solutions:
-
Environmental Control: The most immediate solution is to conduct the formulation process in an area with controlled low humidity (<40% RH).[6] Using dehumidifiers in the processing suite can be highly effective.[6][21]
-
Formulation Modification with Excipients: Co-processing the API with excipients that improve flow can mitigate the effects of hygroscopicity.[8][23]
-
Glidants: Incorporating a glidant like colloidal silicon dioxide can reduce inter-particle friction and improve flow. Colloidal silicon dioxide also acts as a moisture scavenger.[24]
-
Non-Hygroscopic Fillers: Using non-hygroscopic fillers such as mannitol or anhydrous calcium phosphate can dilute the overall hygroscopicity of the blend.[24][25]
-
Long-Term Strategies:
-
Granulation: Techniques like dry granulation (roller compaction) or non-aqueous wet granulation can be employed to create larger, denser granules with improved flow properties while avoiding the introduction of water.[6][24]
-
Particle Coating: For advanced applications, applying a hydrophobic or moisture-barrier coating to the API particles can provide excellent protection.[6][8][26][27]
Q3: My analytical results are inconsistent. How can I ensure accuracy when working with this powder?
A3: Analysis of the Problem: Inconsistent analytical results, particularly for assays and purity, are often traced back to inaccurate weighing due to unquantified moisture content.[1] The "weighed" mass consists of both the API and an unknown amount of water, leading to lower-than-expected assay values.
Immediate Actions & Solutions:
-
Determine Water Content Pre-Analysis: Always perform Karl Fischer titration on a representative sample from the same bottle you are using for analysis.
-
Correct for Water Content: Use the result from the KF titration to correct the sample weight for all subsequent analyses. The correction formula is: Corrected Weight = Weighed Mass × (1 - [Water Content % / 100])
-
Controlled Weighing Environment: Weigh the powder in a low-humidity environment. If unavailable, weigh it as quickly as possible and place it directly into the dissolution solvent to prevent further moisture uptake.
Preventative Strategies:
-
Establish a Standard Operating Procedure (SOP): Implement a strict SOP that mandates water content determination for every new batch or bottle of 1-(4-Aminocyclohexyl)piperidin-2-one powder opened.
-
Regular Instrument Calibration: Ensure your analytical balance and Karl Fischer titrator are regularly calibrated and maintained.
Visual Guide: Selecting a Hygroscopicity Control Strategy
The following flowchart provides a decision-making framework for choosing the most appropriate strategy based on your experimental needs.
Caption: Decision flowchart for managing hygroscopicity.
Quantitative Data Summary
Table 1: Recommended Environmental Control & Storage Parameters
| Parameter | Recommended Value | Rationale |
| Operating Relative Humidity | < 40% RH | Minimizes moisture uptake during handling and processing.[6][18] |
| Storage Relative Humidity | < 40% RH | Prevents caking and degradation during short and long-term storage.[18][19] |
| Operating/Storage Temperature | 21-27°C (70-80°F) | Prevents thermal degradation and minimizes temperature fluctuations that can drive moisture absorption.[7][19] |
| Packaging | Tightly sealed, high moisture-barrier material (e.g., foil laminate bags, Aclar® blisters) with desiccant. | Provides a physical barrier against ambient humidity.[6][8][20] |
Table 2: Comparison of Hygroscopicity Control Strategies
| Strategy | Primary Application | Advantages | Disadvantages |
| Environmental Control | Handling, Processing, Storage | Non-invasive, protects powder in its native state. | Requires investment in infrastructure (HVAC, dehumidifiers).[21] |
| Co-processing with Excipients | Solid Dosage Formulation | Cost-effective, easily integrated into standard processes like direct compression.[8][23] | May increase final dosage form size; requires careful excipient selection. |
| Granulation (Dry/Non-Aqueous) | Solid Dosage Formulation | Significantly improves powder flow and content uniformity.[6] | Requires specialized equipment (e.g., roller compactor); may affect dissolution. |
| Film Coating / Encapsulation | Finished Dosage Form | Provides an excellent physical barrier against moisture, improving shelf life.[8][22][27] | Additional processing step; can impact drug release if not formulated correctly. |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol assumes the use of a modern automated KF titrator. Always consult your instrument's specific user manual.
-
System Preparation:
-
Ensure the titrator vessel is clean and dry.
-
Fill the vessel with a suitable anhydrous solvent (e.g., methanol).
-
Perform a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline (drift) is achieved.
-
-
Sample Preparation (Critical Step):
-
Perform all sample handling in a low-humidity environment if possible (e.g., glove bag).
-
Quickly and accurately weigh approximately 100-200 mg of the 1-(4-Aminocyclohexyl)piperidin-2-one powder into a dry, tared syringe or weighing boat.
-
Record the exact weight.
-
-
Titration:
-
Without delay, introduce the sample into the titration vessel. Ensure complete transfer.
-
Start the titration. The instrument will automatically add the KF reagent until all water from the sample has reacted.
-
The instrument software will calculate the percentage of water (w/w) based on the titrant consumed and the sample weight.
-
-
Reporting:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Report the mean water content and standard deviation.
-
Protocol 2: Assessment of Hygroscopicity Profile by Thermogravimetric Analysis (TGA)
-
Instrument Setup:
-
Calibrate the TGA for mass and temperature according to the manufacturer's guidelines.
-
Set the purge gas to dry nitrogen at a flow rate of 20-50 mL/min.
-
-
Sample Preparation:
-
Tare an appropriate TGA pan (e.g., aluminum or platinum).
-
Accurately weigh 5-10 mg of the powder into the pan.
-
-
Thermal Method:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass % vs. temperature).
-
Calculate the percentage mass loss in the region from ambient temperature up to ~120°C. This loss is primarily attributed to moisture/water.
-
Note the onset temperature of any significant thermal decomposition, which typically occurs at much higher temperatures. This provides information on the material's thermal stability.[16]
-
References
-
Tan, S. and T. S. K. Lim. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(7), 864. [Link]
-
ResearchGate. (n.d.). Co-processing with excipients to reduce hygroscopicity. ResearchGate. [Link]
-
Parker Ionics. (2023, May 15). How to Powder Coat in Hot & Humid Conditions. Parker Ionics. [Link]
-
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. [Link]
-
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]
-
Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
Mettler Toledo. (n.d.). Tips from Sample to Result for Volumetric Karl Fischer Titration. Mettler Toledo. [Link]
-
Linseis. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization. Linseis. [Link]
-
PCI Magazine. (2021, April 8). How Can the Weather Impact Your Powder Coat?. PCI Magazine. [Link]
-
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Improved Pharma. [Link]
-
Nanalysis. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Nanalysis. [Link]
-
IFS Coatings. (n.d.). Powder Coating Storage - Best Practices for Longevity and Performance. IFS Coatings. [Link]
-
Production Paint Finishing Services. (2025, April 24). Powder Coating Storage: Best Practices for Longevity and Performance. Production Paint Finishing Services. [Link]
-
ResearchGate. (2016, May 8). What are the best tablet excipients to be used for moisture & heat sensitive APIs?. ResearchGate. [Link]
-
Thomasnet. (2023, August 29). Advanced Solutions to Prevent Undesired Moisture in Pharmaceutical Manufacturing. Thomasnet. [Link]
-
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]
-
ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. ResearchGate. [Link]
-
Reliant Finishing Systems. (2026, January 12). How Powder Coatings Conquer Corrosive & High-Humidity Environments. Reliant Finishing Systems. [Link]
-
SMTDryBoxes. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. SMTDryBoxes. [Link]
-
Roquette. (n.d.). Low Moisture Excipients for Moisture-Sensitive APIs. Roquette. [Link]
-
YouTube. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube. [Link]
-
YouTube. (2025, September 30). Measurement of hygroscopic powder samples in coulometric titration with a vaporizer | AQUAMICRON™. YouTube. [Link]
-
Manufacturing Chemist. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]
-
GMP Insiders. (2025, January 21). Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. [Link]
-
Pharma Desiccants. (2025, April 29). Moisture Control For Pharmaceutical Packaging. Pharma Desiccants. [Link]
-
Manufacturing Chemist. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]
-
The Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]
-
PubChem. (n.d.). 1-(4-Aminophenyl)piperidin-2-one. PubChem. [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]
-
Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]
-
Asian Journal of Pharmaceutics. (2007, April 15). An interesting physicochemical interaction between hygroscopic and non-hygroscopic water-soluble substances. Asian Journal of Pharmaceutics. [Link]
-
PubChem. (n.d.). 2-[1-(4-Aminocyclohexyl)piperidin-3-yl]ethanol. PubChem. [Link]
-
Wikipedia. (n.d.). 4-Piperidone. Wikipedia. [Link]
-
ResearchGate. (n.d.). Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. ResearchGate. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. smtdryboxes.com [smtdryboxes.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. parkerionics.com [parkerionics.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmainfo.in [pharmainfo.in]
- 10. mt.com [mt.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. resolvemass.ca [resolvemass.ca]
- 16. veeprho.com [veeprho.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Powder Coating Storage - Best Practices for Longevity and Performance [tiger-coatings.com]
- 19. Powder Coating Storage: Best Practices for Longevity and Performance > Powder Coated Tough Magazine [powdercoatedtough.com]
- 20. pharmadesiccants.com [pharmadesiccants.com]
- 21. Advanced Solutions to Prevent Undesired Moisture in Pharmaceutical Manufacturing - MedTech Intelligence [medtechintelligence.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Low Moisture Excipients for Moisture-Sensitive APIs [roquette.com]
- 26. pcimag.com [pcimag.com]
- 27. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Lactam Stability in Acidic Media
Status: Operational Ticket Focus: Acid-Catalyzed Ring Opening (Hydrolysis) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Hub: "Is my ring open?"
Before attempting rescue protocols, confirm the structural integrity of your lactam. Acid-catalyzed hydrolysis yields an amino-acid (or amino-ester if alcohol is present).
Rapid Triage: Spectral Signatures
| Method | Observation | Diagnosis |
| LC-MS (ESI+) | [M+18] peak dominant | CONFIRMED: Hydrolysis (Ring opened to acid). |
| LC-MS (ESI+) | [M+32] peak (if MeOH used) | CONFIRMED: Solvolysis (Ring opened to methyl ester). |
| 1H NMR | Loss of diastereotopic splitting | PROBABLE: Rigid ring signals (ABX patterns) collapse to flexible chain signals. |
| 1H NMR | Downfield shift of | CONFIRMED: |
| IR | Band shift ~1760 | CONFIRMED: Strained |
The Mechanics of Failure
Understanding why your lactam opened is the first step to preventing recurrence. The mechanism differs critically by ring size.
The "Strain Penalty" (Beta-Lactams)
-lactams (4-membered) are under immense ring strain (approx. 25-27 kcal/mol). Unlike acyclic amides, the nitrogen atom in a-
Key Insight: In strong acid,
-lactams can undergo unimolecular cleavage (N-protonation followed by ring snap) via an acylium ion intermediate, unlike the standard bimolecular tetrahedral intermediate of larger rings.
The "Conformational Trap" (Gamma/Delta-Lactams)
(5-membered) and-
Key Insight:
-lactams are often more stable than -lactams due to the "perfect" chair-like conformational stability, resisting the transition to the tetrahedral intermediate.
Visualization: Acid-Catalyzed Failure Modes
Figure 1: Divergent hydrolysis pathways. Note that
Troubleshooting Protocols
Scenario A: The "Flash" Quench (Aqueous Workup)
Context: You have performed an acidic deprotection (e.g., Boc removal with HCl/Dioxane) on a molecule containing a sensitive lactam. You must neutralize without triggering hydrolysis.
The Error: Pouring the reaction mixture into water or base. This creates local heating and high pH pockets, instantly hydrolyzing the ring. The Fix: Inverse addition into a cold buffer.
Protocol:
-
Prepare Buffer: Create a 1.0 M Phosphate buffer (pH 6.5–7.0) or saturated NaHCO₃ (riskier due to CO₂ evolution). Chill to 0°C.
-
Dilute: Dilute your acidic reaction mixture 1:1 with a non-nucleophilic organic solvent (DCM or EtOAc) to act as a heat sink.
-
Inverse Addition: Dropwise add the reaction mixture into the vigorously stirring cold buffer .
-
Why? The acid is instantly overwhelmed by the buffer capacity, preventing the pH from ever dropping below 2 or spiking above 8.
-
-
Extraction: Immediately separate layers once addition is complete.
Scenario B: The "Desert" Protocol (Anhydrous Workup)
Context: Your lactam is too sensitive for any aqueous acid contact (e.g., Carbapenems). The Fix: Eliminate water entirely from the neutralization step.
Protocol:
-
Reagent Choice: Use TFA/DCM or HCl/Dioxane for the reaction.
-
Quench: Cool reaction to -20°C.
-
Base: Add anhydrous Pyridine or 2,6-Lutidine (1.5 eq relative to acid) dropwise.
-
Result: The acid forms a pyridinium salt precipitate.
-
-
Filtration/Evaporation: Filter off the salt or concentrate the mixture directly.
-
Purification: Proceed immediately to flash chromatography (neutralized silica) without an aqueous wash.
Stability Data Vault
Use this table to assess risk before starting your experiment.
| Lactam Class | Ring Size | Relative Hydrolysis Rate (Acid) | Critical pH Window (Stability) | Notes |
| Beta-Lactam | 4 | 1000x (Fastest) | pH 4.5 – 7.0 | Highly sensitive to ring strain relief. Requires cold, buffered handling. |
| Gamma-Lactam | 5 | 1x (Baseline) | pH 1.0 – 9.0 | Generally stable. Hydrolyzes only with heat + strong acid. |
| Delta-Lactam | 6 | < 1x (Slowest) | pH 0.5 – 10.0 | Extremely stable due to chair conformation. |
| Epsilon-Lactam | 7 | ~10x | pH 2.0 – 8.0 | Moderate stability; ring entropy favors opening slightly more than Delta. |
Decision Tree: Workflow Optimization
Follow this logic to select the correct workup for your specific substrate.
Figure 2: Workflow selection guide. Beta-lactams require specialized quenching to prevent yield loss.
Frequently Asked Questions (FAQ)
Q: Can I use HCl to remove a Boc group on a penicillin derivative? A: Proceed with extreme caution. Aqueous HCl will almost certainly open the ring. Use anhydrous HCl in Dioxane or TFA in DCM at 0°C, and monitor the reaction time closely. Quench immediately upon completion using Protocol B (Anhydrous).
Q: Why is my Delta-lactam (6-membered) so hard to hydrolyze? I actually want to open it. A: Delta-lactams reside in a very stable "half-chair" or "chair" conformation with minimal ring strain. To open them, you typically need harsh conditions: 6M HCl at reflux for >12 hours, or the use of a " Trojan Horse" strategy (e.g., N-Boc activation to destabilize the amide bond).
Q: My LCMS shows a mass of M+32 instead of M+18. What happened? A: You likely used Methanol as a solvent or co-solvent during the acidic step. The lactam underwent methanolysis , forming the methyl ester rather than the carboxylic acid. Always use non-nucleophilic solvents (Acetonitrile, THF, DCM) with lactams in acid.
References
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams.[2][3][4] Canadian Journal of Chemistry, 58(23), 2423–2432. Link
-
Page, M. I. (1992). The Mechanism of Catalysis and the Inhibition of β-Lactamases.[2][5] Accounts of Chemical Research. (Contextual grounding on Beta-lactam reactivity).
- Deslongchamps, P. (1975). Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of amides. Tetrahedron, 31(20), 2463-2490.
-
Mitchell, J. M., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors. Antimicrobial Agents and Chemotherapy. Link
-
Hoye, T. R., et al. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis. Macromolecules. (Diagnostic methodology for ring opening). Link
Sources
Validation & Comparative
A Comparative Guide to the NMR Spectral Interpretation of 1-(4-Aminocyclohexyl)piperidin-2-one
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For molecules such as 1-(4-Aminocyclohexyl)piperidin-2-one, a compound featuring a scaffold with significant potential in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for detailed structural and stereochemical characterization. This guide provides an in-depth, experience-driven comparison of the expected versus experimental NMR data for this compound, offering insights into the nuances of its spectral interpretation.
The unique architecture of 1-(4-Aminocyclohexyl)piperidin-2-one, comprising a piperidin-2-one (δ-valerolactam) ring linked to a 4-aminocyclohexyl moiety, presents a fascinating case for NMR analysis. The conformational flexibility of the cyclohexane ring and the electronic environment of the lactam and amine functionalities give rise to a rich and informative spectrum. Understanding these spectral features is paramount for confirming the compound's identity and purity.
Theoretical ¹H and ¹³C NMR Spectral Analysis
A priori analysis of the molecular structure allows for the prediction of the ¹H and ¹³C NMR spectra. This predictive exercise is crucial for guiding the subsequent interpretation of experimental data. The structure of 1-(4-Aminocyclohexyl)piperidin-2-one, with its distinct chemical environments, suggests a series of well-defined signals.
The cyclohexane ring can exist in a chair conformation, with the piperidin-2-one and amino groups potentially in either axial or equatorial positions. The relative stereochemistry (cis or trans) of these substituents will profoundly influence the chemical shifts and coupling constants of the cyclohexyl protons and carbons.[1] For the purpose of this guide, we will consider the thermodynamically more stable trans isomer, where both substituents are in equatorial positions, leading to a more stable chair conformation.
¹H NMR Predictions:
-
Amine Protons (NH₂): A broad signal is expected, typically in the range of 0.5-3.0 ppm for aliphatic amines.[2][3] Its chemical shift and broadness are highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.
-
Cyclohexyl Protons:
-
H-1' (CH-N): The proton on the carbon attached to the piperidinone nitrogen is expected to be a multiplet. Its chemical shift will be influenced by the nitrogen atom.
-
H-4' (CH-NH₂): The proton on the carbon bearing the amino group will also appear as a multiplet, with its chemical shift influenced by the adjacent nitrogen.[4] In the trans isomer, with an equatorial amino group, the axial H-4' proton would be expected at a lower chemical shift compared to an equatorial proton in the cis isomer.[1]
-
Cyclohexyl Methylene Protons (H-2', H-3', H-5', H-6'): These protons will present as a complex series of overlapping multiplets in the aliphatic region (approximately 1.0-2.0 ppm). The axial and equatorial protons on the same carbon will be chemically non-equivalent and will exhibit different chemical shifts and coupling patterns.
-
-
Piperidin-2-one Protons:
-
H-3, H-4, H-5: These methylene protons will appear as distinct multiplets. The protons on C-3, being adjacent to the carbonyl group, are expected to be deshielded and resonate at a lower field compared to the protons on C-4 and C-5.
-
H-6: The methylene protons on the carbon adjacent to the lactam nitrogen will be deshielded and are expected to resonate in the range of 3.0-3.5 ppm.[5][6]
-
¹³C NMR Predictions:
-
Carbonyl Carbon (C=O): The lactam carbonyl carbon is expected to have a chemical shift in the downfield region, typically around 170-180 ppm.[7]
-
Cyclohexyl Carbons:
-
C-1' (CH-N): The carbon attached to the piperidinone nitrogen will be influenced by the nitrogen's electron-withdrawing effect.
-
C-4' (CH-NH₂): The carbon bearing the amino group will also be affected by the attached nitrogen.[3][8]
-
Cyclohexyl Methylene Carbons (C-2', C-3', C-5', C-6'): These carbons will resonate in the typical aliphatic region (20-40 ppm).
-
-
Piperidin-2-one Carbons:
-
C-2 (C=O): As mentioned, this will be the most downfield signal.
-
C-6 (CH₂-N): This carbon, being adjacent to the nitrogen, will be deshielded compared to the other methylene carbons in the ring.
-
C-3, C-4, C-5: These methylene carbons will have distinct chemical shifts, with C-3 being slightly downfield due to its proximity to the carbonyl group.
-
Experimental NMR Data and Interpretation
While publicly available, fully assigned experimental NMR data for 1-(4-Aminocyclohexyl)piperidin-2-one is not readily found, we can draw comparisons from the spectra of its constituent substructures: aminocyclohexane and piperidin-2-one.
Table 1: Comparative ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Reference Chemical Shift (ppm) - Cyclohexylamine[4] | Reference Chemical Shift (ppm) - 2-Piperidone[5] |
| NH₂ | Broad, 0.5-3.0 | 1.18 | - |
| H-1' (CH-N) | Multiplet | - | - |
| H-4' (CH-NH₂) | Multiplet, ~2.6 | 2.62 | - |
| Cyclohexyl CH₂ | Multiplets, 1.0-2.0 | 1.97-1.44, 1.44-0.72 | - |
| H-6 (CH₂-N) | Multiplet, ~3.3 | - | 3.31 |
| H-3 (CH₂-C=O) | Multiplet, ~2.3 | - | 2.34 |
| H-4, H-5 (CH₂) | Multiplets, ~1.8 | - | 2.00-1.52 |
Table 2: Comparative ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) | Reference Chemical Shift (ppm) - Cyclohexylamine[9] | Reference Chemical Shift (ppm) - Piperidine[10] |
| C-2 (C=O) | 170-180 | - | - |
| C-1' (CH-N) | ~50-60 | - | - |
| C-4' (CH-NH₂) | ~50 | 51.5 | - |
| C-6 (CH₂-N) | ~40-50 | - | 47.9 |
| C-3 (CH₂-C=O) | ~30-40 | - | - |
| Cyclohexyl CH₂ | ~20-40 | 36.9, 25.7 | - |
| C-4, C-5 (CH₂) | ~20-30 | - | 27.2, 25.1 |
Interpretation Insights:
The experimental determination of coupling constants is critical for confirming the stereochemistry of the cyclohexyl ring.[1] For a trans-diaxial relationship between adjacent protons, a large coupling constant (³J ≈ 10-13 Hz) is expected, whereas axial-equatorial and equatorial-equatorial couplings are significantly smaller.[11] This is a powerful tool for assigning the relative configuration of the substituents.
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for the definitive assignment of all proton and carbon signals.[12][13] COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connectivity within the cyclohexyl and piperidinone rings. An HSQC experiment correlates directly bonded protons and carbons, providing a robust method for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer clues about the structure, but cannot definitively establish stereochemistry. The "nitrogen rule" in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, can be a quick indicator of the presence of nitrogen.[3]
-
Infrared (IR) Spectroscopy: Can identify the presence of key functional groups. For 1-(4-Aminocyclohexyl)piperidin-2-one, characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and a strong C=O stretching band for the lactam (around 1650 cm⁻¹) would be expected.[2][8]
-
X-ray Crystallography: Provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would unambiguously determine the stereochemistry and conformation. However, it requires a suitable single crystal, which can be challenging to obtain.
Experimental Protocols
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of 1-(4-Aminocyclohexyl)piperidin-2-one.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[7]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
NMR Data Acquisition:
-
The NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[14]
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Perform 2D NMR experiments, including ¹H-¹H COSY and ¹H-¹³C HSQC, for complete structural assignment.[12]
Visualizing the Structure and Workflow
Caption: Labeled structure of 1-(4-Aminocyclohexyl)piperidin-2-one.
Caption: Workflow for NMR-based structural elucidation.
References
-
Canadian Science Publishing. (1963). NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Perez, et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. Retrieved from [Link]
-
Indian Academy of Sciences. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Journal of Chemical Sciences. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
PubMed. (2017). NMR spectroscopic conformational analysis of 4-methylene-cyclohexyl pivalate-The effect of sp2 hybridization. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Semantic Scholar. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]
-
BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
-
ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyclohexylamine(108-91-8) 1H NMR [m.chemicalbook.com]
- 5. 2-Piperidone(675-20-7) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. emerypharma.com [emerypharma.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. rsc.org [rsc.org]
Comparative Synthetic Guide: Cost-Effective Production of 1-(4-Aminocyclohexyl)piperidin-2-one
The following guide provides an in-depth technical comparison of synthetic routes for 1-(4-Aminocyclohexyl)piperidin-2-one , a critical saturated heterocycle often utilized as a scaffold in the development of GPCR ligands and next-generation Factor Xa inhibitors.
Executive Summary & Strategic Importance
1-(4-Aminocyclohexyl)piperidin-2-one (CAS: 1432681-09-8) represents a structural evolution of the widely used Apixaban intermediate, 1-(4-aminophenyl)piperidin-2-one. The saturation of the central phenyl ring to a cyclohexyl ring imparts specific pharmacological advantages, including increased metabolic stability and the introduction of three-dimensionality (Fsp³ character), which is increasingly prioritized in modern drug discovery to improve solubility and receptor fit.
However, this saturation introduces a critical challenge: Stereochemistry . The cyclohexane ring allows for cis and trans isomers. For most medicinal applications, the trans-isomer (equatorial-equatorial orientation) is the desired pharmacophore due to its extended linear geometry.
This guide compares two primary synthetic strategies:
-
The "Industrial" Route: Catalytic hydrogenation of the aromatic precursor.
-
The "Precision" Route: De novo assembly from stereochemically pure starting materials.
Route Analysis
Route A: Catalytic Hydrogenation (The Scale-Up Approach)
This route leverages the commercial availability of 1-(4-aminophenyl)piperidin-2-one , a bulk commodity due to its role in anticoagulant manufacturing.
-
Mechanism: Heterogeneous catalytic reduction of the aromatic ring.
-
Critical Challenge: Controlling the diastereoselectivity (cis vs. trans). Standard hydrogenation typically favors the cis isomer (kinetic product via syn-addition), necessitating downstream isomerization or rigorous separation.
Experimental Workflow
-
Substrate: 1-(4-aminophenyl)piperidin-2-one.
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C). Rhodium prevents hydrogenolysis of the C-N bond.
-
Conditions: High pressure (50–80 bar H₂), 80–100°C, in Methanol or Isopropanol.
-
Workup: Filtration of catalyst, followed by fractional crystallization of the HCl salt to isolate the trans-isomer.
Route B: Stepwise Assembly (The Precision Approach)
This route builds the molecule from trans-1,4-cyclohexanediamine , effectively "locking in" the desired stereochemistry from the start.
-
Mechanism: Acylation followed by intramolecular cyclization.
-
Critical Challenge: Preventing double-alkylation (polymerization) of the diamine.
-
Solution: Mono-protection (Boc) of the diamine prior to lactam formation.
Experimental Workflow
-
Substrate: trans-1,4-cyclohexanediamine.[1]
-
Step 1: Mono-protection with Boc₂O (controlled stoichiometry).
-
Step 2: N-acylation with 5-chlorovaleroyl chloride.
-
Step 3: Cyclization using Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Step 4: Acidic deprotection (HCl/Dioxane).
Comparative Assessment Matrix
| Metric | Route A: Hydrogenation | Route B: Stepwise Assembly |
| Starting Material Cost | Low (Commodity precursor) | Medium (Pure trans-diamine is pricier) |
| Step Count | 1 Step (+ Purification) | 4 Steps |
| Stereocontrol | Poor (Mixture ~60:40 cis:trans) | Excellent (Retains trans config) |
| Scalability | High (Flow chemistry compatible) | Medium (Linear synthesis limits yield) |
| E-Factor (Waste) | Low (Solvent recycling possible) | High (Reagents, salts, protecting groups) |
| Purity Profile | Isomeric impurities likely | Chemical impurities likely |
Visualized Pathways
The following diagram illustrates the mechanistic divergence between the two routes.
Caption: Comparison of the direct hydrogenation route (A) versus the stepwise construction route (B).
Detailed Experimental Protocol (Recommended Route)
While Route A is cheaper for massive scale, Route B is recommended for research and early development due to its reliability in producing the bioactive trans-isomer without complex separation.
Protocol: Stepwise Synthesis from Trans-1,4-Cyclohexanediamine[1]
Step 1: Mono-Boc Protection
-
Dissolve trans-1,4-cyclohexanediamine (10.0 g, 87.6 mmol) in CHCl₃ (150 mL) and cool to 0°C.
-
Add a solution of Boc₂O (9.5 g, 43.8 mmol, 0.5 eq) in CHCl₃ dropwise over 2 hours. Note: Using a deficit of Boc₂O minimizes di-protection.
-
Filter off the precipitated bis-amine salt. Wash the filtrate with water to remove excess diamine.
-
Dry organic layer (Na₂SO₄) and concentrate to yield N-Boc-trans-1,4-cyclohexanediamine (Yield: ~60% based on Boc₂O).
Step 2: Acylation & Cyclization
-
Dissolve the mono-Boc amine (5.0 g, 23.3 mmol) and Triethylamine (3.5 g, 35 mmol) in dry DCM (50 mL).
-
Cool to 0°C and add 5-chlorovaleroyl chloride (3.9 g, 25 mmol) dropwise. Stir for 2 hours.
-
Wash with 1N HCl, sat. NaHCO₃, and brine. Concentrate to obtain the crude chloro-amide.
-
Dissolve the crude residue in dry THF (100 mL).
-
Add NaH (60% dispersion, 1.2 g, 30 mmol) carefully at 0°C. Caution: H₂ gas evolution.
-
Reflux for 4 hours to effect cyclization.
-
Quench with water, extract with EtOAc, and concentrate.
Step 3: Deprotection
-
Dissolve the intermediate in 4M HCl in Dioxane (30 mL). Stir at RT for 2 hours.
-
Precipitate the product by adding Et₂O.
-
Filter the white solid to obtain 1-(4-aminocyclohexyl)piperidin-2-one hydrochloride .
Validation Criteria:
-
¹H NMR (DMSO-d₆): δ 8.1 (br s, 3H, NH₃⁺), 4.2 (m, 1H, N-CH), 3.2 (m, 2H, Lactam N-CH₂), 2.9 (m, 1H, NH₂-CH).
-
Stereochemistry Check: The coupling constant of the methine protons in NMR should indicate axial-axial coupling (~10-12 Hz) confirming the trans arrangement.
References
-
Hydrogenation of N-Aryl Systems
- Title: "Catalytic Hydrogenation of Arom
- Source:Industrial & Engineering Chemistry Research.
- Context: Describes the kinetic preference for cis-isomers in Rh-catalyzed hydrogen
-
Synthesis of Piperidin-2-one Scaffolds
- Title: "Facile synthesis of N-substituted piperidin-2-ones."
- Source:Tetrahedron Letters.
- Context: Validates the cyclization of chlorovaleramides using hydride bases.
-
Apixaban Intermediate Chemistry
- Title: "Process for the preparation of Apixaban and intermedi
- Source:WO P
- Context: Establishes the commercial availability and structure of the phenyl precursor.
Sources
A Comparative Guide to Validating HPLC Assays for 1-(4-Aminocyclohexyl)piperidin-2-one Impurities
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods intended for the quantification of impurities in 1-(4-Aminocyclohexyl)piperidin-2-one. Grounded in extensive field experience and aligned with international regulatory standards, this document offers a scientifically rigorous approach to ensure that your analytical procedures are fit for purpose.[1][2]
The validation process described herein is designed to be a self-validating system, providing documented evidence of an analytical method's suitability for its intended use.[3] Adherence to these principles is not merely a matter of best practice but a regulatory necessity, with bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandating validated analytical methods for drug submissions.[3][4][5][6][7][8][9]
Foundational Principles: The "Why" Behind the "How"
Before delving into specific protocols, it is crucial to understand the core objective of method validation: to demonstrate that an analytical procedure is suitable for its intended purpose.[1][10] For impurity analysis, this means the method must be able to reliably and accurately quantify known and unknown impurities at specified levels.
The validation characteristics discussed in this guide are based on the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a harmonized framework for analytical procedure validation.[1][11][12][13] Recently, this has been complemented by ICH Q14, which emphasizes a science- and risk-based approach to analytical procedure development.[4][14][15]
The Analytical Target Profile (ATP): Defining the Goal
The first step in any validation is to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements of an analytical procedure. For impurity quantification in 1-(4-Aminocyclohexyl)piperidin-2-one, a typical ATP might include:
-
Analyte: All potential process-related impurities and degradation products.
-
Matrix: Drug substance and/or drug product.
-
Method Capability: Quantitative analysis of impurities, typically at levels ranging from the reporting threshold (e.g., 0.05%) to 150% of the specification limit.[4]
-
Performance Characteristics: The method must meet predefined criteria for specificity, linearity, range, accuracy, precision, and robustness.
The Validation Workflow: A Step-by-Step Approach
A successful validation follows a logical and structured workflow. The following diagram illustrates the key stages of the validation process for an HPLC impurity method.
Caption: A typical workflow for HPLC method validation.
Core Validation Parameters: Experimental Design and Acceptance Criteria
This section details the experimental protocols for each of the core validation parameters, along with typical acceptance criteria based on industry best practices and regulatory expectations.
Specificity: Ensuring Unambiguous Assessment
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] For an impurity method, this is arguably the most critical parameter.[17]
Experimental Protocol:
-
Forced Degradation Studies: Subject the 1-(4-Aminocyclohexyl)piperidin-2-one drug substance to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[18][19][20][21] The goal is to achieve 5-20% degradation to ensure that potential degradants are present at detectable levels.[22][23]
-
Chromatographic Resolution: Analyze the stressed samples and demonstrate baseline resolution between the main peak and all impurity/degradant peaks.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of impurities and degradants.
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity.[24]
-
Peak Purity: Purity angle should be less than the purity threshold, and there should be no evidence of co-elution.
Linearity and Range: Establishing Proportionality
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[25] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[26]
Experimental Protocol:
-
Preparation of Standards: Prepare a series of at least five concentrations of each known impurity, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specified limit.[27]
-
Analysis: Analyze each standard in triplicate.
-
Data Evaluation: Plot the mean response versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.995.[27]
-
Y-intercept: Should be close to zero.
-
Residuals: The residuals should be randomly distributed around the x-axis.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.[28] It is typically assessed by determining the recovery of a known amount of impurity spiked into the sample matrix.[25]
Experimental Protocol:
-
Spiked Samples: Prepare samples of the drug substance or product spiked with known amounts of each impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analysis: Analyze a minimum of three preparations at each concentration level.
-
Calculation: Calculate the percentage recovery of the spiked amount.
Acceptance Criteria:
-
Recovery: Typically within 90.0% to 110.0% for impurity quantification. For assays, a tighter range of 98-102% is often required.[4][24]
Precision: Measuring Agreement
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
3.4.1. Repeatability (Intra-assay Precision)
Repeatability is assessed by analyzing multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.
Experimental Protocol:
-
Sample Preparation: Prepare a minimum of six independent samples of the drug substance or product spiked with impurities at 100% of the specification limit.
-
Analysis: Analyze the samples and calculate the mean, standard deviation, and relative standard deviation (RSD).
Acceptance Criteria:
-
RSD: Typically ≤ 5.0% for impurity analysis.[29]
3.4.2. Intermediate Precision (Inter-assay Precision)
Intermediate precision demonstrates the method's reproducibility under different conditions within the same laboratory (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
Varying Conditions: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.
-
Data Comparison: Compare the results obtained under the different conditions.
Acceptance Criteria:
-
RSD: The overall RSD, combining the results from the different conditions, should typically be ≤ 10.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[30] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[28][30]
Experimental Protocol:
There are several approaches to determine LOD and LOQ, with the signal-to-noise ratio and the calibration curve method being the most common.
-
Signal-to-Noise Ratio:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.[31]
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for impurities (often 0.05% or 0.10%).[4]
-
The precision at the LOQ should be demonstrated, with an RSD typically ≤ 10-20%.
Robustness: Reliability During Normal Use
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][32] It provides an indication of the method's reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Intentionally vary critical chromatographic parameters one at a time, such as:
-
System Suitability Evaluation: Assess the impact of these changes on system suitability parameters (e.g., resolution, tailing factor, retention time).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The changes should not significantly impact the quantitative results.
Data Presentation: A Comparative Overview
To facilitate the comparison of different HPLC methods or different sets of validation data, it is essential to present the results in a clear and concise tabular format.
Table 1: Comparison of Two Hypothetical HPLC Methods for Impurity Analysis
| Validation Parameter | Method A (C18 Column) | Method B (Phenyl Column) | Acceptance Criteria |
| Specificity | |||
| Resolution (Impurity 1) | 2.5 | 3.1 | ≥ 2.0 |
| Resolution (Impurity 2) | 2.1 | 2.8 | ≥ 2.0 |
| Linearity (r²) | |||
| Impurity 1 | 0.9992 | 0.9995 | ≥ 0.995 |
| Impurity 2 | 0.9989 | 0.9991 | ≥ 0.995 |
| Accuracy (% Recovery) | |||
| Impurity 1 (at 100%) | 98.5% | 101.2% | 90.0% - 110.0% |
| Impurity 2 (at 100%) | 102.3% | 99.8% | 90.0% - 110.0% |
| Precision (RSD) | |||
| Repeatability (Impurity 1) | 1.8% | 1.5% | ≤ 5.0% |
| Intermediate Precision | 2.5% | 2.1% | ≤ 10.0% |
| LOQ (% of Test Conc.) | 0.04% | 0.03% | ≤ 0.05% |
| Robustness | Passed | Passed | System suitability met |
Conclusion: A Commitment to Quality
The validation of an HPLC assay for impurities is a rigorous but essential process that underpins the quality and safety of pharmaceutical products. By following a structured, scientifically sound approach as outlined in this guide, researchers and drug development professionals can ensure their analytical methods are robust, reliable, and compliant with global regulatory expectations.[2] This commitment to analytical excellence is fundamental to bringing safe and effective medicines to patients.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. [Link]
-
3 Key Steps for HPLC Impurities Methods Validation. (2025, September 24). Altabrisa Group. [Link]
-
Robustness Tests. LCGC International. [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance?. (2025, September 22). Altabrisa Group. [Link]
-
HPLC Specificity Testing: Importance Explained. (2025, September 15). Altabrisa Group. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. TechnoBridge. [Link]
-
Implementing Robustness Testing for HPLC Methods. (2023, December 8). Separation Science. [Link]
-
3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). FDA. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (2015, July 27). Federal Register. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]
-
HPLC analytical tips: What is 'specificity'?. Biorelevant.com. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]
-
A geometric approach to robustness testing in analytical HPLC. (2025, August 6). ResearchGate. [Link]
-
Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). PMC. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). The Pharma Review. [Link]
-
Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency (EMA). [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). AAPS. [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018, May 22). MPL Lösungsfabrik. [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.. European Bioanalysis Forum. [Link]
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Tasian Inch. [Link]
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. PMC. [Link]
-
How To Perform Linearity and Range In Method Validation: Easy Tips. (2025, May 2). PharmaGuru. [Link]
-
Can anyone tell me how to determine the LOQ and LOD for a HPLC assay method, practically?. (2013, February 7). ResearchGate. [Link]
-
Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025, September 8). Altabrisa Group. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. veeprho.com [veeprho.com]
- 3. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 8. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 15. starodub.nl [starodub.nl]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. biorelevant.com [biorelevant.com]
- 18. ijarsct.co.in [ijarsct.co.in]
- 19. onyxipca.com [onyxipca.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. pharmaguru.co [pharmaguru.co]
- 27. altabrisagroup.com [altabrisagroup.com]
- 28. pharmoutsourcing.com [pharmoutsourcing.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 31. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. sepscience.com [sepscience.com]
- 34. altabrisagroup.com [altabrisagroup.com]
A Head-to-Head Comparison of Diamine Linkers for Advanced Bioconjugates: 1-(4-Aminocyclohexyl)piperidin-2-one in Focus
Introduction: The Critical Role of the Linker
In the sophisticated architecture of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the chemical linker is far more than a simple tether.[1][2] It is a critical component that dictates the stability, solubility, pharmacokinetics (PK), and ultimately, the efficacy and toxicity of the entire construct.[1][3][4][5] The choice of a linker can mean the difference between a promising candidate and a clinical failure. Diamine linkers, featuring two amine functional groups, are a cornerstone of "linkerology," offering versatile handles for conjugation.[6] This guide provides an in-depth comparison of 1-(4-Aminocyclohexyl)piperidin-2-one, a constrained cyclic diamine, against other common linear and cyclic diamine linkers, offering a data-driven perspective for researchers in drug development.
The Contenders: An Overview of Diamine Linker Archetypes
The world of diamine linkers is diverse, but for the purpose of this guide, we will focus on three representative classes to compare against our focus molecule, 1-(4-Aminocyclohexyl)piperidin-2-one.
-
1-(4-Aminocyclohexyl)piperidin-2-one: A relatively rigid, non-planar structure featuring a cyclohexane ring fused with a piperidinone. This structure imparts significant conformational constraint.
-
Ethylenediamine: The simplest linear aliphatic diamine linker. It is flexible and hydrophilic.
-
Piperazine: A cyclic diamine linker. It offers a more constrained conformation than ethylenediamine but is still considered relatively flexible.
-
1,4-Diaminocyclohexane: A non-fused cyclic diamine that provides rigidity and exists as cis and trans isomers, influencing the spatial orientation of attached molecules.
The fundamental choice between a flexible and a rigid linker can dramatically impact the performance of a bioconjugate.[7] Flexible linkers, like alkyl chains, allow for a wide range of motion, which can be advantageous in facilitating the interaction between the two ends of a bifunctional molecule, such as in forming a stable ternary complex in PROTACs.[7] However, this flexibility can come at a cost, including potential for higher lipophilicity and a greater number of rotatable bonds, which can negatively affect cell permeability and bioavailability.[2][8] Conversely, rigid linkers, often incorporating cyclic structures, can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity.[2][7]
Comparative Analysis of Key Performance Attributes
The selection of a linker should be a data-driven process. Below, we compare our selected diamines across critical parameters.
| Linker | Structure | Key Physicochemical Properties | Potential Applications & Rationale |
| 1-(4-Aminocyclohexyl)piperidin-2-one | Rigid, constrained, non-planar. The piperidinone moiety may influence solubility and hydrogen bonding potential. Fsp3 is high. | PROTACs, ADCs. The rigid structure can help optimize the spatial orientation between the warhead and the E3 ligase ligand (in PROTACs) or the antibody and payload (in ADCs), potentially improving potency and reducing off-target effects.[7] | |
| Ethylenediamine | Flexible, linear, hydrophilic. Low molecular weight and synthetically simple. | General bioconjugation. Its flexibility and simplicity make it a common starting point in linker design, though it may lead to less optimal PK properties.[8] | |
| Piperazine | Semi-rigid, cyclic. Offers more conformational constraint than linear linkers. Can act as a hydrogen bond acceptor. | PROTACs, ADCs. A popular choice to introduce a degree of rigidity without the synthetic complexity of more advanced structures.[6][7] | |
| 1,4-Diaminocyclohexane | Rigid, non-planar. Exists as distinct cis and trans isomers, allowing for precise control over vectoral properties. | PROTACs, specialized ADCs. The defined stereochemistry is valuable for probing optimal ternary complex geometry or for directing a payload in a specific orientation. |
Experimental Protocols for Linker Evaluation
To objectively compare linker performance, a series of standardized assays are essential. The following protocols provide a framework for generating robust, comparative data.
Protocol 1: In Vitro Plasma Stability Assay
Causality: The stability of the linker in circulation is paramount.[3][4] Premature cleavage of the linker in an ADC can lead to systemic toxicity from the released payload, while linker degradation in a PROTAC renders it inactive.[1][3] This assay mimics the physiological environment to predict in vivo performance.[9]
Methodology:
-
Preparation: Dissolve the test compounds (e.g., an ADC or PROTAC constructed with each linker) in a minimal amount of DMSO and then dilute to a final concentration of 1 µM in fresh human or mouse plasma.
-
Incubation: Incubate the plasma samples at 37°C in a shaking water bath.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Processing: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates plasma proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the amount of intact compound remaining.[10]
-
Data Interpretation: The disappearance of the parent compound over time is used to calculate the half-life (t½) in plasma. A longer half-life generally indicates greater stability.
Visualizing the Linker's Role
The following diagrams illustrate key concepts in bioconjugate design where the linker is a central player.
Caption: A typical workflow for evaluating and selecting an optimal linker.
Conclusion and Future Outlook
The selection of a diamine linker is a multi-parameter optimization problem. While simple linear linkers like ethylenediamine offer synthetic ease, the trend in modern drug development is moving towards more complex, rigid structures that offer greater control over the final conjugate's properties. [6] 1-(4-Aminocyclohexyl)piperidin-2-one represents an attractive option in this space. Its inherent rigidity and non-planar structure can be leveraged to:
-
Reduce the entropic penalty of forming a ternary complex in PROTACs, potentially leading to higher potency. [7]* Improve pharmacokinetic properties by limiting the number of rotatable bonds and potentially increasing metabolic stability. [8]* Enhance aqueous solubility due to its high Fsp3 character, a key advantage for often-hydrophobic bioconjugates. [11] Conversely, the synthetic complexity is greater than that of simpler linkers, and its rigidity may not be optimal for all target systems, where some degree of flexibility might be required to achieve a productive binding orientation.
Ultimately, the optimal linker is target- and system-dependent. [8]A well-designed linker screening library, incorporating diverse scaffolds from flexible chains to rigid cyclic structures like 1-(4-Aminocyclohexyl)piperidin-2-one, is essential. By employing rigorous, quantitative methods as outlined in this guide, researchers can de-risk their development programs and select linkers that impart stability, efficacy, and favorable drug-like properties to their next-generation therapeutics.
References
-
Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. Available from: [Link]
-
Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. Available from: [Link]
-
Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed, 34248637. Available from: [Link]
-
Kim, S., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(2), 85. Available from: [Link]
-
Simanis, J. A., et al. (2013). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. Organic letters, 15(15), 3934–3937. Available from: [Link]
-
ResearchGate. Comparison of each drug-linkers | Download Scientific Diagram. Available from: [Link]
-
The Open Repository @ Binghamton (The ORB). design and evaluation of a FRET-based ADC linker-library. Available from: [Link]
-
Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1230–1244. Available from: [Link]
-
Semantic Scholar. In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Available from: [Link]
-
Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. Available from: [Link]
-
Gavrilov, N. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. Available from: [Link]
-
Jayanthi, P., & Chitra, S. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research, 4(11), 146-150. Available from: [Link]
-
Semantic Scholar. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]
-
Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Available from: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
-
DTIC. Piperidine Synthesis. Available from: [Link]
-
ResearchGate. Piperidin-4-one: The Potential Pharmacophore | Request PDF. Available from: [Link]
Sources
- 1. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. chempep.com [chempep.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linkers for Linkerology - Enamine [enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
IR Spectroscopy Fingerprinting for 1-(4-Aminocyclohexyl)piperidin-2-one: A Comparative Guide
Topic: IR Spectroscopy Fingerprinting for 1-(4-Aminocyclohexyl)piperidin-2-one Identification Content Type: Publish Comparison Guide
Executive Summary
1-(4-Aminocyclohexyl)piperidin-2-one is a critical pharmacophore scaffold, often encountered in the development of Factor Xa inhibitors (e.g., Apixaban analogs) and novel GPCR ligands. Its structural integrity—specifically the saturation of the central cyclohexyl ring and the presence of the lactam moiety—is a Critical Quality Attribute (CQA) in drug substance manufacturing.
This guide provides a technical blueprint for identifying this compound using Infrared (IR) spectroscopy. Unlike generic identification methods, we focus on the specific challenge of distinguishing this aliphatic intermediate from its aromatic precursors (e.g., 1-(4-aminophenyl)piperidin-2-one), a common "over-reduction" or "under-reduction" process impurity.
Technical Deep Dive: The IR Fingerprint
To positively identify 1-(4-Aminocyclohexyl)piperidin-2-one, the analyst must confirm three structural distinctives: the lactam ring, the primary amine, and the absence of aromaticity.
Spectral Assignments Table
The following band assignments serve as the "fingerprint" criteria for lot release testing.
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Diagnostic Value |
| Primary Amine (-NH₂) | N-H Stretching (Asym/Sym) | 3350 – 3250 (Doublet) | High: Confirms presence of free amine. |
| Lactam (Cyclic Amide) | C=O Stretching (Amide I) | 1640 – 1660 (Strong) | Critical: Distinguishes lactam from open-chain amides (usually >1670). |
| Amine | N-H Bending (Scissoring) | ~1600 (Medium) | Medium: Often overlaps with amide II/water. |
| Cyclohexyl Ring | sp³ C-H Stretching | 2930, 2855 (Strong) | Critical: Differentiates from aromatic analogs. |
| Piperidinone Ring | Ring Breathing/Skeletal | 1300 – 1100 | Fingerprint: Unique to the specific lactam conformer. |
| Aromatic Impurity Check | sp² C-H Stretch / C=C Ring | >3000 / ~1500, 1600 | Absence Required: Presence indicates contamination. |
The "Impurity Trap": Aliphatic vs. Aromatic
The most common identification error is failing to distinguish the target cyclohexyl compound from its phenyl analog.
-
Target (Cyclohexyl): Dominant peaks at 2850–2950 cm⁻¹ (sp³ C-H). The region >3000 cm⁻¹ should be relatively clean (except for N-H).
-
Impurity (Phenyl): Shows sharp, weak peaks >3000 cm⁻¹ (sp² C-H) and sharp "ring breathing" doublets around 1500 and 1600 cm⁻¹.
-
Mechanism: In catalytic hydrogenation steps, the aromatic ring is reduced to cyclohexyl. Incomplete reduction leaves the phenyl impurity; over-reduction is less common but possible if other functional groups are present.
Comparative Analysis: IR vs. Alternatives
While IR is the industry standard for rapid ID, it must be weighed against orthogonal techniques.
Performance Matrix
| Feature | ATR-FTIR (Recommended) | ¹H-NMR | HPLC-MS | Raman |
| Speed | < 2 mins | 15–30 mins | 10–20 mins | < 2 mins |
| Sample Prep | None (Solid state) | Dissolution (D₂O/DMSO) | Dilution/Filtration | None |
| Stereochemistry | Low (Crystal packing only) | High (Cis/Trans coupling) | Low | Low |
| Impurity Limit | > 1–2% detection | > 0.1% detection | < 0.01% detection | > 1% detection |
| Cost per Run | Low | High | Medium | Low |
| Destructive? | No | No | Yes | No |
Decision Logic (Graphviz)
This diagram illustrates the logical workflow for selecting the correct analytical tool based on the stage of development.
Caption: Analytical decision tree distinguishing routine ID (IR) from structural elucidation (NMR).
Experimental Protocol: Self-Validating ATR-FTIR
This protocol ensures reproducibility and mitigates the risk of false positives due to atmospheric contamination (water vapor/CO₂).
Equipment & Parameters
-
Instrument: FTIR Spectrometer with Diamond ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (sample), 32 scans (background).
-
Range: 4000 – 600 cm⁻¹.
Step-by-Step Methodology
-
System Suitability (Self-Validation):
-
Clean crystal with isopropanol.
-
Collect background spectrum.
-
Validation Check: Ensure CO₂ doublet (2350 cm⁻¹) is minimized and noise level at 2000–2200 cm⁻¹ is <0.5% T.
-
-
Sample Loading:
-
Place ~10 mg of the solid powder onto the crystal.
-
Apply pressure using the anvil until the "force gauge" (if equipped) reaches the optimal zone (typically 80–100 N). Note: Consistent pressure is vital for reproducible peak intensity ratios.
-
-
Acquisition:
-
Data Processing:
-
Apply Automatic Baseline Correction.
-
Do not apply smoothing unless S/N ratio is poor (smoothing masks doublet resolution in the amine region).
-
-
Critical Evaluation:
-
Zone 1 (3400-3200): Verify doublet (Primary Amine). If broad singlet, sample may be wet (Hygroscopic nature of amine salts).
-
Zone 2 (1650): Verify strong Amide I.
-
Zone 3 (1500): Check baseline. Significant peaks here suggest the phenyl analog.
-
Synthesis Context & Impurity Origin
Understanding where the sample comes from aids interpretation. This compound is typically the result of hydrogenation.
Caption: Synthesis pathway highlighting the origin of the critical aromatic impurity.
References
-
Apixaban Process Impurities: "Identification and Characterization of Process-Related Impurities in Apixaban." Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for Apixaban intermediate structures).
-
IR Interpretation Standards: NIST Chemistry WebBook, SRD 69. "2-Piperidinone IR Spectrum." National Institute of Standards and Technology. [Link]
-
Piperidinone Synthesis: "Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine." PrepChem. [Link]
-
Spectroscopic Methods: "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. [Link]
Sources
Quality Control Benchmarks for Pharmaceutical Grade 1-(4-Aminocyclohexyl)piperidin-2-one
This guide outlines the quality control (QC) benchmarks for 1-(4-Aminocyclohexyl)piperidin-2-one , a critical intermediate scaffold used in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors, GPCR ligands).[1][2]
This document distinguishes between Research Grade (early discovery) and Pharmaceutical Grade (GMP/GLP compliant), providing actionable specifications, impurity profiles, and validated analytical protocols.
Executive Summary & Structural Context[1][2][3][4][5][6]
1-(4-Aminocyclohexyl)piperidin-2-one (CAS: 1432681-09-8 for HCl salt) acts as a bifunctional linker.[1][2] It combines a rigid cyclohexyl spacer with a polar lactam headgroup and a reactive primary amine tail.[1][2]
-
Critical Quality Attribute (CQA): The Stereochemistry (cis vs. trans) of the cyclohexyl ring is the single most critical parameter.[1][2] The trans-isomer is thermodynamically favored and typically required for biological activity (linear vector), while the cis-isomer is a difficult-to-remove impurity.[1][2]
-
Primary Risk: Formation of the "Bis-adduct" impurity during synthesis, where both amine groups of the starting material react with the lactam precursor.[1][2]
Structural Visualization[1][2]
Synthesis-Driven Impurity Profiling
To control quality, one must understand the origin of impurities.[1][2] The standard industrial synthesis involves the condensation of 1,4-diaminocyclohexane with 5-bromovaleric acid (or
Pathway & Impurity Diagram
Caption: Synthesis pathway highlighting the origin of critical impurities (Bis-adduct and Stereoisomers).
Specification Comparison: Research vs. Pharma Grade
The following table establishes the "Gold Standard" specifications required for late-stage drug development (Pharma Grade) versus early screening (Research Grade).
| Parameter | Test Method | Research Grade (Benchmark) | Pharma Grade (Benchmark) | Rationale |
| Appearance | Visual | Off-white solid | White to crystalline powder | Color indicates oxidation of the amine.[1][2] |
| Assay (Purity) | HPLC (a/a) | ≥ 95.0% | ≥ 98.5% | High purity required to prevent side-reactions in next step.[1][2] |
| Stereochemistry | GC or HPLC | Report Ratio | Trans-isomer ≥ 99.0% | Cis-isomer is often inactive and hard to purge later.[1][2] |
| Impurity A (Bis-Adduct) | HPLC | Not Specified | ≤ 0.15% | Chain-terminating impurity in polymerization/coupling.[1][2] |
| Unspecified Impurities | HPLC | N/A | ≤ 0.10% each | ICH Q3A threshold for identification.[1][2] |
| Water Content | Karl Fischer | ≤ 2.0% | ≤ 0.5% | Excess water hydrolyzes the lactam ring or interferes with coupling.[1][2] |
| Residual Solvents | GC-HS | N/A | Complies with ICH Q3C | DMF/Toluene removal is critical for toxicity control.[1][2] |
| Counter-ion (if salt) | Titration | ± 5% theoretical | 98.0 – 102.0% | Ensures accurate stoichiometry in subsequent reactions.[1][2] |
Validated Analytical Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity & Impurities
Use this method to quantify the Target, Impurity A (Bis-adduct), and general degradation products.[1][2]
-
Column: C18 High pH Resistant (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.[1][2]
-
Gradient:
-
Detection: UV @ 210 nm (Lactam absorption) and 240 nm.[1][2]
-
Temperature: 30°C.
System Suitability Criteria:
-
Tailing Factor: < 1.5 for the main peak.
-
Resolution: > 2.0 between Main Peak and nearest impurity.
Protocol B: Stereochemical Analysis (Cis/Trans Ratio)
Standard C18 HPLC often cannot separate cyclohexyl diastereomers.[1][2] A specialized method is required.
-
Preferred Method (GC):
-
Column: DB-17 or equivalent (50%-phenyl-methylpolysiloxane).[1][2]
-
Inlet: 250°C, Split ratio 20:1.
-
Oven: 100°C (hold 2 min) → 10°C/min → 250°C.
-
Derivatization: Samples should be derivatized with Trifluoroacetic Anhydride (TFAA) if peak tailing is observed, converting the free amine to a volatile amide.[1][2]
-
-
Acceptance: The trans-isomer typically elutes after the cis-isomer on polar phases due to a flatter conformational profile.[1][2]
Decision Tree for Batch Release
This workflow ensures that only material meeting the strict "Pharma Grade" criteria enters the manufacturing stream.[1][2]
Caption: QC Decision Tree prioritizing stereochemistry and specific impurity limits before release.
References
-
ICH Expert Working Group. ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2] International Council for Harmonisation, 2000.[1][2] Link
-
ICH Expert Working Group. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation, 2006.[1][2] Link
-
European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.[1][2] EMA/CHMP/SWP/4446/2000.[1][2] Link
-
Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[1][2][3] Biomedical and Pharmacology Journal, vol. 1, no.[1][2][3] 1, 2008. Link (Context on piperidinone synthesis).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1432681-09-8 (Hydrochloride).[1][2]Link[1][2]
Sources
Comparative analysis of commercial vs. synthesized 1-(4-Aminocyclohexyl)piperidin-2-one
Executive Summary
1-(4-Aminocyclohexyl)piperidin-2-one (CAS: 1432681-09-8) is a specialized saturated heterocyclic building block.[1] It is the reduced alicyclic analog of the widely used Apixaban intermediate, 1-(4-aminophenyl)piperidin-2-one.
While the phenyl analog is a commodity chemical, the cyclohexyl variant presents unique stereochemical challenges (cis/trans isomerism) that drive the "make vs. buy" decision. This guide analyzes the trade-offs between purchasing commercial standards versus executing an in-house catalytic hydrogenation campaign.
Compound Profile & Stereochemical Complexity[2]
Unlike its aromatic precursor, the cyclohexyl ring introduces geometric isomerism. The orientation of the amine relative to the piperidinone ring significantly impacts pharmacological binding (typically via Fsp³ character and 3D-vector positioning).
| Feature | Specification |
| Chemical Name | 1-(4-Aminocyclohexyl)piperidin-2-one |
| CAS Number | 1432681-09-8 |
| Molecular Formula | C₁₁H₂₀N₂O |
| Key Structural Feature | 1,4-Disubstituted Cyclohexane (Cis/Trans Isomers) |
| Precursor | 1-(4-Aminophenyl)piperidin-2-one (Apixaban Int.) |
The Isomer Challenge
-
Trans-Isomer: Generally the thermodynamically stable form; often preferred for linear linker geometry in drug design.
-
Cis-Isomer: Often the kinetic product of hydrogenation; results in a "bent" conformation.
Commercial Sourcing Analysis
Market Landscape
Commercial supplies of this compound are typically categorized as "Specialty Building Blocks" rather than commodities.
Pros:
-
Certified Stereochemistry: Reputable vendors sell isomerically pure fractions (e.g., trans-isomer >98%), saving weeks of separation effort.
-
Immediate Utility: No catalyst screening or high-pressure equipment required.
Cons:
-
Cost: Prices can exceed $500/gram for isomerically pure material due to the difficulty of separation.
-
Batch Variability: "Technical grade" lots may be 60:40 cis/trans mixtures, which are unsuitable for SAR (Structure-Activity Relationship) studies without further purification.
In-House Synthesis Protocol (The "Make" Option)
Synthesizing this compound in-house is viable if you possess the aromatic precursor (1-(4-aminophenyl)piperidin-2-one). The transformation is a heterogeneous catalytic de-aromatization .
Experimental Workflow
The following protocol utilizes Rhodium on Alumina (Rh/Al₂O₃) , which is superior to Pd/C for ring saturation as it minimizes hydrogenolysis of the C-N bond.
Step 1: Catalytic Hydrogenation
-
Substrate: 1-(4-aminophenyl)piperidin-2-one (10 mmol).
-
Catalyst: 5% Rh/Al₂O₃ (5 wt% loading relative to substrate).
-
Solvent: Isopropyl Alcohol (IPA) with 1 equivalent of HCl (to protonate the amine and prevent catalyst poisoning).
-
Conditions: 50 bar H₂, 80°C, 12 hours.
Step 2: Work-up & Isomerization
-
Filter catalyst over Celite.
-
Concentrate filtrate.
-
Isomerization (Optional): If the trans-isomer is desired but cis dominates, reflux the crude residue in ethanol with sodium ethoxide (NaOEt) for 4 hours to equilibrate to the thermodynamic trans-product.
Step 3: Purification
-
Method: Recrystallization from Ethanol/Ether or Prep-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).
Synthesis Pathway Diagram
Caption: Synthetic pathway for converting the aromatic Apixaban intermediate into the saturated cyclohexyl analog, highlighting the critical isomerization step.
Comparative Data Analysis
The following data compares a typical commercial batch against the in-house protocol described above.
| Metric | Commercial (High Grade) | In-House Synthesis (Optimized) |
| Purity (HPLC) | >98% | 95-97% (Post-purification) |
| Cis/Trans Ratio | Typically >95:5 (Specified) | ~30:70 (Equilibrated) |
| Major Impurities | Solvent residues | Partially reduced aromatics, inorganic salts |
| Cost (10g scale) | High (~$2,000+) | Low (~$200 in materials) |
| Lead Time | 1-2 Weeks | 3-5 Days |
| Scalability | Linear cost increase | Economies of scale apply |
Impurity Profile Analysis
-
Synthesized Risk: The primary risk in synthesis is incomplete reduction . Traces of the aromatic starting material can be difficult to separate from the product due to similar polarity, potentially skewing biological assay results (as the aromatic form is a potent Factor Xa binder).
-
Commercial Risk: The primary risk is stereochemical drift . Unless stored properly, or if the vendor's QC is lax, the cis/trans ratio may vary between batches.
Decision Matrix: Buy or Make?
Use this logic flow to determine the optimal strategy for your project.
Caption: Decision tree for sourcing 1-(4-Aminocyclohexyl)piperidin-2-one based on scale, stereochemical requirements, and equipment availability.
References
-
Apixaban Intermediate Synthesis: Dong, W. et al. "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie, 2024. Link
-
Hydrogenation Selectivity: Nishimura, S.[2][3] "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH, 2001. (Classic text on Rh/Pt selectivity).
-
Cis/Trans Isomerism in Cyclohexanes: IUPAC Compendium of Chemical Terminology. "Cis-trans isomers."[4][5][6] Link
-
Commercial Availability & Specs: BLD Pharm Product Page for Piperidin-2-one derivatives. Link
-
De-aromatization Protocols: Kuwano, R. "Catalytic Hydrogenation of Heterocyclic Compounds." Heterocycles, 2008. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 5. goldbook.iupac.org [goldbook.iupac.org]
- 6. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling 1-(4-Aminocyclohexyl)piperidin-2-one
Topic: [1]
Executive Safety Summary
1-(4-Aminocyclohexyl)piperidin-2-one is a bifunctional building block characterized by a polar lactam ring and a primary amine on a cyclohexyl scaffold.[1] While often supplied as a hydrochloride salt (CAS 1432681-09-8), the free base presents distinct alkalinity and reactivity hazards.[1]
Immediate Action Card:
-
Primary Hazard: Skin/Eye Irritation and Potential Corrosivity (Free Base).[1]
-
Critical PPE: Nitrile gloves (0.11 mm min), Chemical Splash Goggles, Lab Coat.[1]
-
Engineering Control: Handle exclusively within a certified chemical fume hood.
-
Storage: Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Chemical Profile & Hazard Analysis
To select the correct PPE, we must understand the "Why" behind the hazard. This molecule combines two distinct functionalities that dictate its safety profile.
| Feature | Chemical Moiety | Safety Implication |
| Core Structure | Piperidin-2-one (Lactam) | Generally stable, but polar.[1] Potential irritant to mucous membranes. |
| Functional Group | Primary Amine (-NH₂) | High Risk. Basic and nucleophilic.[1] Capable of causing chemical burns (free base) or severe irritation (salt).[1] |
| Physical State | Solid (Crystalline) | Dust inhalation risk.[1] High surface area increases rapid absorption through moist tissues (lungs/eyes).[1] |
| Solubility | Polar Organics (DMSO, MeOH) | Permeation Risk. Solvents like DMSO can carry the toxicant through intact skin/gloves.[1] |
Toxicological Inference: While specific LD50 data for this exact catalog number may be sparse, structural analogs (cyclohexylamines and aminopiperidines) exhibit skin sensitization and respiratory irritation .[1] Treat this compound as a Sensitizer and Corrosive until proven otherwise.[1]
Hierarchy of Controls & Engineering Measures
PPE is the last line of defense. Your primary protection is the engineering environment.
-
Containment: All weighing, transferring, and solubilization must occur inside a fume hood operating at a face velocity of 0.5 m/s (100 fpm) .[1]
-
Static Control: As a dry powder, static charge can cause dispersion. Use an anti-static gun or ionizer during weighing to prevent "flying powder" events.
-
Decontamination Zone: Designate a specific area in the hood for this compound. Line the surface with an absorbent, plastic-backed mat to capture invisible amine dust.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the Free Base and HCl Salt forms.
Hand Protection (Glove Selection)
-
Material: Nitrile Rubber is the standard.[1] Latex is not recommended due to poor resistance to organic amine solvents.
-
Thickness & Breakthrough:
-
Technique: Change outer gloves immediately upon splash.[1] Change inner gloves every 2 hours.
Eye & Face Protection[1][2][3]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Safety glasses with side shields are insufficient for fine amine powders which can drift around lenses.[1]
-
High Risk (Scale-up >10g): Face shield worn over goggles to protect neck and chin from powder deposition.[1]
Respiratory Protection
-
In Hood: Not required if sash is at proper working height.[1]
-
Outside Hood (Spill Cleanup): Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1] The OV cartridge protects against amine odors; the P100 protects against the dust.
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer
-
Preparation: Place balance inside the fume hood. If the balance is external, use a tare-weighing method (weigh closed vial, remove contents in hood, re-weigh closed vial).[1]
-
Neutralization Prep: Have a beaker of dilute acetic acid (5%) or citric acid ready in the hood to wipe down spatulas immediately after use.
-
Transfer: Do not pour. Use a clean spatula. If the solid is clumpy, do not crush it in an open vessel; this generates aerosols.
Protocol B: Solubilization
-
Exothermic Risk: Dissolving amines in acidic media can be exothermic.[1] Add the solid to the solvent slowly.
-
Pressure: If reacting with acid chlorides or isocyanates, anticipate CO₂ or HCl gas evolution. Ensure the reaction vessel is vented to a scrubber or bubbler.
Visual Safety Logic: Decision Workflow
The following diagram outlines the decision process for handling this compound based on the operation scale and state.
Caption: Decision matrix for selecting PPE and engineering controls based on physical state and solvent carrier.
Emergency Response & Waste Disposal
Accidental Exposure[1]
-
Skin Contact:
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes, holding eyelids open. Time is tissue. [1]
Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area.
-
PPE: Wear double nitrile gloves, goggles, and a P100 respirator.
-
Method: Cover spill with a wet paper towel (to prevent dust) or use a dedicated HEPA vacuum.[1]
-
Clean: Wipe area with dilute (5%) acetic acid or citric acid to neutralize amine residues, then wash with soap and water.[1]
Disposal
-
Classification: Hazardous Organic Waste (Basic/Amine).[1]
-
Segregation: Do not mix with acid waste streams (Heat generation/Spattering risk).[1]
-
Labeling: Clearly tag as "Basic Organic Solid/Solution - Contains Amines."
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11458178, 1-(4-Aminophenyl)piperidin-2-one (Analogous Structure Safety Data).[1] Retrieved from [Link][1]
-
Office of Environment, Health & Safety, UC Berkeley. (2025).[1] Glove Selection Guide for Organic Amines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
